"Dimethyl cis-1,2-Cyclohexanedicarboxylate CAS number and synonyms"
For Researchers, Scientists, and Drug Development Professionals Introduction Dimethyl cis-1,2-cyclohexanedicarboxylate is a diester derivative of cyclohexanedicarboxylic acid. This document provides a comprehensive overv...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl cis-1,2-cyclohexanedicarboxylate is a diester derivative of cyclohexanedicarboxylic acid. This document provides a comprehensive overview of its chemical identity, properties, synthesis, and spectral data, tailored for professionals in research and development.
The synthesis of Dimethyl cis-1,2-cyclohexanedicarboxylate can be achieved through several routes. A common and effective method is the catalytic hydrogenation of the corresponding unsaturated precursor, Dimethyl cis-4-cyclohexene-1,2-dicarboxylate.
Experimental Protocol: Catalytic Hydrogenation
This protocol is adapted from the synthesis of the diethyl ester analog and is a standard procedure for the reduction of a cyclohexene double bond.[3]
Materials:
Dimethyl cis-Δ4-tetrahydrophthalate
Adams platinum oxide catalyst (PtO2)
Absolute Ethanol
Low-pressure catalytic hydrogenation apparatus
Procedure:
In a suitable hydrogenation vessel (e.g., a 500-mL Pyrex centrifuge bottle), place 0.5 g of Adams platinum oxide catalyst and 20 mL of absolute ethanol.[3]
Connect the vessel to a low-pressure hydrogen tank and purge the system by alternately evacuating and filling with hydrogen twice.[3]
Admit hydrogen to the system to a pressure of 1-2 atmospheres and shake the apparatus for 20-30 minutes to reduce the platinum oxide to platinum black.[3]
Stop the shaker, evacuate the system, and admit air.
Add 1 mole of Dimethyl cis-Δ4-tetrahydrophthalate to the vessel. Rinse the weighing container with a small amount of absolute ethanol and add it to the reaction mixture.[3]
Again, purge the system by alternately evacuating and filling with hydrogen twice.
Admit hydrogen to a pressure of 25-30 lb and shake the mixture. Hydrogen uptake will begin and should be complete in about 30-40 minutes.
After the theoretical amount of hydrogen has been absorbed, continue shaking for an additional 15 minutes.
Stop the shaker, evacuate the system, and admit air.
Remove the catalyst by filtration.
The ethanol is removed from the filtrate by distillation.
The residue is then distilled under reduced pressure to yield pure Dimethyl cis-1,2-cyclohexanedicarboxylate.
Navigating the Solubility Landscape of Dimethyl cis-1,2-Cyclohexanedicarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Dimethyl cis-1,2-cyclohexanedicarboxylate, a diester with the chemical formula C₁₀H₁₆O₄, is a compound of interest in various chemical and phar...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl cis-1,2-cyclohexanedicarboxylate, a diester with the chemical formula C₁₀H₁₆O₄, is a compound of interest in various chemical and pharmaceutical applications. Its utility in synthesis and formulation is intrinsically linked to its solubility characteristics in different solvent systems. Understanding the solubility of this compound is paramount for process development, reaction optimization, and the formulation of drug delivery systems. This technical guide provides a comprehensive overview of the available solubility information for dimethyl cis-1,2-cyclohexanedicarboxylate in common organic solvents, details established experimental protocols for solubility determination, and presents a logical workflow for assessing solubility.
Physicochemical Properties
Before delving into solubility, a summary of the key physicochemical properties of dimethyl cis-1,2-cyclohexanedicarboxylate is presented below. These properties provide context for its solubility behavior.
A thorough review of available literature indicates a lack of specific quantitative solubility data (e.g., in g/100 mL or mol/L) for dimethyl cis-1,2-cyclohexanedicarboxylate in common organic solvents. However, qualitative solubility information has been reported. The following table summarizes the known qualitative solubility of the compound.
It is generally expected that as a diester, dimethyl cis-1,2-cyclohexanedicarboxylate will exhibit good solubility in a range of common organic solvents such as other ketones, esters, chlorinated hydrocarbons, and aromatic hydrocarbons. Its solubility in polar protic solvents like alcohols may be moderate, while its solubility in nonpolar aliphatic hydrocarbons is likely to be lower. However, without experimental data, these remain general predictions.
Experimental Protocols for Solubility Determination
To address the gap in quantitative data, researchers can employ several well-established methods for determining the solubility of a compound. The choice of method often depends on the properties of the solute and solvent, the required accuracy, and the available equipment. Below are detailed protocols for commonly used techniques.
Shake-Flask Method (Equilibrium Method)
The shake-flask method is a conventional and widely used technique for determining equilibrium solubility.
Principle: An excess amount of the solute is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. The concentration of the dissolved solute in the supernatant is then determined analytically.
Detailed Protocol:
Preparation: Accurately weigh an amount of dimethyl cis-1,2-cyclohexanedicarboxylate that is in excess of its expected solubility and add it to a flask of a known volume (e.g., 25 mL or 50 mL).
Solvent Addition: Add a precise volume of the desired organic solvent to the flask.
Equilibration: Seal the flask and place it in a constant-temperature shaker bath. Agitate the mixture at a controlled speed and temperature (e.g., 25 °C) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, the saturated solution can be centrifuged or filtered. Filtration should be performed using a filter material that does not interact with the solute or solvent.
Sample Analysis: Carefully withdraw an aliquot of the clear, saturated supernatant.
Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of dimethyl cis-1,2-cyclohexanedicarboxylate using a validated analytical method such as:
High-Performance Liquid Chromatography (HPLC): This is a common and accurate method for quantifying organic compounds. A suitable stationary phase, mobile phase, and detector (e.g., UV-Vis) must be selected.
Gas Chromatography (GC): If the compound is volatile and thermally stable, GC can be employed.
Mass Spectrometry (MS): Can be used in conjunction with chromatography (LC-MS or GC-MS) for highly specific and sensitive quantification.
Slow-Stir Method
This method is particularly useful for hydrophobic liquids to avoid the formation of emulsions that can lead to overestimated solubility.
Principle: The solute is added to the solvent, and the mixture is stirred very slowly, allowing for a gradual approach to equilibrium without creating a suspension or emulsion.
Detailed Protocol:
Apparatus Setup: Place a known volume of the organic solvent in a jacketed vessel connected to a constant temperature bath.
Solute Addition: Add an excess amount of dimethyl cis-1,2-cyclohexanedicarboxylate to the solvent.
Slow Agitation: Stir the mixture using a magnetic stirrer at a very low speed (e.g., 10-30 rpm) to create a gentle vortex. The stirring should be sufficient to mix the phases but not so vigorous as to cause emulsification.
Equilibration: Continue stirring for an extended period (can be several days) until equilibrium is achieved.
Sampling and Analysis: Stop the stirring and allow the phases to separate completely. Collect a sample from the solvent phase, ensuring no undissolved solute is included. Analyze the concentration of the dissolved compound using an appropriate analytical technique as described in the shake-flask method.
Logical Workflow for Solubility Determination
The process of determining the solubility of a compound can be visualized as a systematic workflow. The following diagram, created using the DOT language, outlines the key steps from initial assessment to final data analysis.
Caption: A logical workflow diagram illustrating the key stages involved in the experimental determination of solubility.
Conformational Landscape of Dimethyl cis-1,2-Cyclohexanedicarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract Introduction The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For cyclic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For cyclic molecules such as cyclohexane derivatives, conformational analysis is crucial for understanding reactivity, molecular recognition, and pharmacological activity. Dimethyl cis-1,2-cyclohexanedicarboxylate serves as a valuable model system for studying the conformational interplay of bulky ester groups on a flexible six-membered ring.
The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In the case of cis-1,2-disubstitution, the two substituents are on the same face of the ring, leading to a dynamic equilibrium between two chair conformers of equal energy. In this equilibrium, one substituent occupies an axial position while the other is equatorial, and upon ring-flip, their positions are inverted.
Conformational Equilibrium
The conformational equilibrium of dimethyl cis-1,2-cyclohexanedicarboxylate involves the interconversion between two chair forms, often referred to as a "ring flip". These two conformers are enantiomeric and thus have equal energy.
The energy of each conformer is influenced by several steric interactions:
1,3-Diaxial Interactions: An axial substituent experiences steric hindrance from the two axial hydrogens on the same side of the ring.
Gauche Butane Interactions: The relationship between the two adjacent substituents in a cis-1,2-disubstituted cyclohexane is gauche, which introduces steric strain.
For cis-1,2-dimethylcyclohexane, both chair conformations possess one axial and one equatorial methyl group, resulting in them being isoenergetic.[1][2] The total steric strain for each conformer is a combination of one axial methyl group's 1,3-diaxial interactions and a gauche interaction between the two methyl groups.[3]
Experimental Protocols for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying conformational equilibria.
¹H NMR Spectroscopy
Methodology:
Sample Preparation: Dissolve a known quantity of dimethyl cis-1,2-cyclohexanedicarboxylate in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) to a concentration of approximately 5-10 mg/mL.
Data Acquisition: Record the ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Key parameters to set include an appropriate spectral width, acquisition time, and relaxation delay to ensure accurate integration and resolution of signals.
Data Analysis: The vicinal coupling constants (³JHH) between adjacent protons are highly dependent on the dihedral angle between them, as described by the Karplus equation. By measuring the coupling constants of the methine protons (H1 and H2), the relative populations of the conformers can be determined.
The populations of diaxial and diequatorial conformers of cyclohexane derivatives can be determined from vicinal proton-proton NMR J couplings.[4]
Illustrative Data Presentation:
Coupling Constant (³J)
Observed Value (Hz)
Dihedral Angle (°) (Conformer A)
Dihedral Angle (°) (Conformer B)
J(H1, H2)
Value
~60
~60
J(H1, H6a)
Value
~60
~180
J(H1, H6e)
Value
~60
~60
J(H2, H3a)
Value
~180
~60
J(H2, H3e)
Value
~60
~60
Note: This table presents illustrative data. Actual values would need to be determined experimentally.
Low-Temperature ¹³C NMR Spectroscopy
Methodology:
Sample Preparation: Prepare a concentrated solution of the compound in a solvent with a low freezing point (e.g., CD₂Cl₂, toluene-d₈).
Data Acquisition: Record ¹³C NMR spectra at various low temperatures. As the temperature is lowered, the rate of ring interconversion slows down.
Data Analysis: At a sufficiently low temperature (the coalescence temperature), the single peak observed at room temperature for a given carbon atom will broaden and eventually split into two distinct peaks, one for each of the two chair conformers. The relative areas of these peaks can be used to determine the equilibrium constant and the free energy difference (ΔG) between the conformers. For dimethyl cis-1,2-cyclohexanedicarboxylate, the two conformers are expected to be of equal energy, so two peaks of equal intensity should be observed for each carbon at low temperatures.
Computational Chemistry Protocols
Computational methods are invaluable for corroborating experimental findings and providing detailed energetic and geometric information.
Methodology:
Structure Building: Construct the 3D structures of the two chair conformers of dimethyl cis-1,2-cyclohexanedicarboxylate using a molecular modeling software.
Geometry Optimization and Energy Calculation: Perform geometry optimization and frequency calculations for each conformer using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP or M06-2X and a basis set such as 6-31G(d) or larger.[4]
Data Analysis: From the output of the calculations, the following data can be extracted:
Optimized geometries (bond lengths, bond angles, dihedral angles).
Relative electronic energies and Gibbs free energies of the conformers.
Illustrative Computational Data:
Conformer
Relative Electronic Energy (kcal/mol)
Relative Gibbs Free Energy (kcal/mol)
Key Dihedral Angles (°)
Axial-Equatorial
0.00
0.00
C3-C2-C1-C6: valueO=C-C1-C2: value
Equatorial-Axial
0.00
0.00
C3-C2-C1-C6: valueO=C-C1-C2: value
Note: This table presents illustrative data based on the expected equal energy of the conformers.
Visualizing the Analytical Workflow
The process of conformational analysis can be summarized in the following workflow:
Conclusion
The conformational analysis of dimethyl cis-1,2-cyclohexanedicarboxylate reveals a dynamic equilibrium between two enantiomeric chair conformations of equal energy. The primary experimental technique for elucidating this equilibrium is NMR spectroscopy, particularly the analysis of vicinal proton-proton coupling constants and low-temperature spectra. Computational chemistry, especially DFT calculations, provides a powerful complementary tool for determining the geometries and relative energies of the conformers. A thorough understanding of this conformational landscape is essential for predicting the molecule's reactivity and its interactions in complex chemical and biological systems. Further experimental and computational studies are warranted to determine the precise quantitative parameters for this specific molecule.
Dimethyl cis-1,2-Cyclohexanedicarboxylate: A Technical Review of Applications
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals Introduction Dimethyl cis-1,2-cyclohexanedicarboxylate is a diester of cis-1,2-cyclohexanedicarboxylic acid. It belongs to the class of no...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl cis-1,2-cyclohexanedicarboxylate is a diester of cis-1,2-cyclohexanedicarboxylic acid. It belongs to the class of non-phthalate plasticizers, which are gaining increasing attention as safer alternatives to traditional phthalate-based plasticizers. Its cyclic structure and stereochemistry impart unique properties to the polymers in which it is incorporated, influencing rigidity, thermal stability, and biodegradability. This technical guide provides a comprehensive review of the current and potential applications of Dimethyl cis-1,2-cyclohexanedicarboxylate, with a focus on its role in polymer chemistry. While primarily used in industrial applications, this document also explores its derivatives in the context of biological activity, a subject of interest to drug development professionals.
Core Applications
The primary applications of Dimethyl cis-1,2-cyclohexanedicarboxylate and its isomers lie in the field of polymer science, where they are utilized as:
Plasticizers: To increase the flexibility, durability, and workability of polymers, particularly polyvinyl chloride (PVC).
Monomers in Polymer Synthesis: As a building block for the creation of polyesters and polyamides, where the cyclohexyl ring enhances the thermal and mechanical properties of the resulting polymer.
As a Plasticizer in Polyvinyl Chloride (PVC)
Dimethyl cis-1,2-cyclohexanedicarboxylate is part of a larger family of cyclohexanedicarboxylate plasticizers that are considered environmentally friendly and non-toxic alternatives to phthalates. While specific performance data for the dimethyl ester is limited in publicly available literature, extensive research on related compounds such as Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH) and Di(2-ethylhexyl)-1,2-cyclohexane dicarboxylate (DEHCH) provides valuable insights into its expected performance. These compounds have been shown to have similar plasticizing performance to traditional phthalates like DEHP.
Comparative Performance of Cyclohexanedicarboxylate Plasticizers
The following table summarizes typical performance data for PVC plasticized with related cyclohexanedicarboxylate plasticizers compared to a traditional phthalate plasticizer (DEHP). This data is compiled from various studies and is intended to be representative.
Property
PVC + DEHP (Control)
PVC + DINCH
PVC + DEHCH
Mechanical Properties
Tensile Strength (MPa)
20 - 25
20 - 25
20 - 25
Elongation at Break (%)
250 - 350
250 - 350
250 - 350
Shore A Hardness
80 - 90
80 - 90
80 - 90
Thermal Properties
Glass Transition Temp. (°C)
40 - 60
45 - 65
45 - 65
Migration Resistance
Weight Loss (%)
Higher
Lower
Lower
Note: This table presents a qualitative comparison based on available literature for related compounds. Actual values can vary depending on the specific formulation and testing conditions.
Experimental Protocol: Preparation of Plasticized PVC Sheets
This protocol describes a general method for preparing flexible PVC sheets using a cyclohexanedicarboxylate plasticizer.
Materials:
PVC resin (e.g., K-value 67)
Dimethyl cis-1,2-cyclohexanedicarboxylate (or other plasticizer)
Thermal stabilizer (e.g., a mixed metal soap)
Co-stabilizer (e.g., epoxidized soybean oil)
Lubricant (e.g., stearic acid)
Procedure:
Dry Blending: In a high-speed mixer, blend the PVC resin, thermal stabilizer, co-stabilizer, and lubricant until a homogeneous powder is obtained.
Plastisol Preparation: Gradually add the Dimethyl cis-1,2-cyclohexanedicarboxylate to the dry blend while mixing at a lower speed until a uniform paste (plastisol) is formed.
Deaeration: Place the plastisol in a vacuum chamber to remove any entrapped air bubbles.
Casting: Pour the deaerated plastisol into a leveled mold.
Gelation and Fusion: Place the mold in a preheated oven at 160-180°C for 10-15 minutes to allow for gelation and fusion of the PVC.
Cooling and Demolding: Carefully remove the mold from the oven and allow it to cool to room temperature. Once cooled, demold the flexible PVC sheet.
Workflow for PVC Plasticizer Application
Caption: Workflow for the application of Dimethyl cis-1,2-Cyclohexanedicarboxylate as a PVC plasticizer.
As a Monomer in Polymer Synthesis
Dimethyl cis-1,2-cyclohexanedicarboxylate can be used as a monomer in polycondensation reactions to produce polyesters. The presence of the cyclohexane ring in the polymer backbone provides rigidity and can lead to polymers with higher glass transition temperatures and improved thermal stability compared to their linear aliphatic counterparts. The cis/trans isomerism of the cyclohexanedicarboxylate unit plays a crucial role in determining the final properties of the polymer. Polymers rich in the trans isomer tend to be semi-crystalline, while those with a higher cis content are often amorphous.[1]
Experimental Protocol: Synthesis of a Polyester via Melt Polycondensation
This protocol outlines a general two-stage melt polycondensation process for synthesizing a polyester from Dimethyl cis-1,2-cyclohexanedicarboxylate and a diol.
Charge the reactor with Dimethyl cis-1,2-cyclohexanedicarboxylate, the diol (in molar excess), and the transesterification catalyst.
Heat the mixture under a nitrogen atmosphere to 180-220°C to initiate the transesterification reaction, distilling off the methanol byproduct.
Continue the reaction until the theoretical amount of methanol has been collected.
Polycondensation:
Add the polycondensation catalyst to the reactor.
Gradually reduce the pressure and increase the temperature to 250-280°C to facilitate the removal of the excess diol and drive the polymerization reaction.
Continue the reaction under high vacuum until the desired melt viscosity (indicative of molecular weight) is achieved.
Extrude the molten polymer from the reactor and cool to obtain the solid polyester.
Workflow for Polyester Synthesis
Caption: General workflow for the synthesis of polyesters using Dimethyl cis-1,2-Cyclohexanedicarboxylate.
Biological Activity and Relevance to Drug Development
While Dimethyl cis-1,2-cyclohexanedicarboxylate itself is not typically associated with direct biological activity or use in drug development, its core structure, cis-1,2-cyclohexanedicarboxylic acid, is a scaffold that has been explored in medicinal chemistry. Derivatives of cis-1,2-cyclohexanedicarboxylic acid have been synthesized and investigated for various biological activities. For instance, certain amidrazone derivatives have been studied for their potential anti-inflammatory and antimicrobial properties.
It is important to note that there is no evidence in the reviewed literature to suggest that Dimethyl cis-1,2-cyclohexanedicarboxylate is involved in any cellular signaling pathways. Its relevance to drug development professionals is more likely to be in the context of its use in medical devices (as a plasticizer for PVC tubing, for example) and the potential for leaching and subsequent human exposure. The metabolism of related cyclohexanedicarboxylate plasticizers has been studied to assess their safety profiles.[2]
Safety and Toxicology
The toxicological properties of Dimethyl cis-1,2-cyclohexanedicarboxylate have not been fully investigated. However, related cyclohexanedicarboxylate plasticizers are generally considered to have a favorable safety profile compared to many phthalates. They are not classified as hazardous under most regulations. As with any chemical, appropriate personal protective equipment should be used when handling this compound in a laboratory or industrial setting.
Conclusion
Dimethyl cis-1,2-cyclohexanedicarboxylate is a versatile chemical with primary applications as a non-phthalate plasticizer and a monomer for polyester synthesis. Its performance as a plasticizer is expected to be comparable to other cyclohexanedicarboxylates, offering a safer alternative to traditional phthalates. In polymer synthesis, the cis-stereochemistry of the cyclohexane ring can be exploited to produce amorphous polyesters with tailored properties. While the compound itself does not have direct applications in drug development, its structural backbone is of interest in medicinal chemistry, and its use in medical plastics warrants consideration of its biocompatibility and leaching characteristics. Further research into the specific performance of Dimethyl cis-1,2-cyclohexanedicarboxylate in various applications would be beneficial for its wider adoption.
Synthesis of Dimethyl cis-1,2-Cyclohexanedicarboxylate: A Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the synthesis of dimethyl cis-1,2-cyclohexanedicarboxylate, a valuable building block in...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of dimethyl cis-1,2-cyclohexanedicarboxylate, a valuable building block in organic synthesis and drug discovery. Two primary synthetic routes are presented: the hydrogenation of dimethyl cis-4-cyclohexene-1,2-dicarboxylate and the direct Fischer esterification of cis-1,2-cyclohexanedicarboxylic acid.
Method 1: Hydrogenation of Dimethyl cis-4-Cyclohexene-1,2-dicarboxylate
This two-step method involves the initial synthesis of the unsaturated diester via a Diels-Alder reaction followed by catalytic hydrogenation to yield the desired saturated product. This route is well-documented and provides high yields.
Step 1: Synthesis of Dimethyl cis-4-Cyclohexene-1,2-dicarboxylate
The initial step involves the reaction of maleic anhydride with butadiene, followed by esterification. A more direct approach starts with the commercially available cis-1,2,3,6-tetrahydrophthalic anhydride.
Experimental Protocol:
A detailed procedure for a similar synthesis of the diethyl ester suggests that the dimethyl ester can be prepared analogously.[1] In a flask equipped with a reflux condenser, 228 g (1.5 moles) of cis-Δ4-tetrahydrophthalic anhydride is combined with 364 ml (9 moles) of anhydrous methanol. To this mixture, 2.5 g of p-toluenesulfonic acid monohydrate is added as a catalyst. The reaction mixture is heated under reflux for 12–16 hours. Following the reflux period, 270 ml of toluene is added, and the mixture is distilled to remove the water-methanol-toluene azeotrope. An additional 364 ml of absolute methanol is then added, and the mixture is refluxed for another 12–16 hours to ensure complete esterification. After a second azeotropic distillation with 270 ml of toluene, the excess methanol and toluene are removed under reduced pressure. The resulting crude product is purified by vacuum distillation.
Step 2: Catalytic Hydrogenation to Dimethyl cis-1,2-Cyclohexanedicarboxylate
The unsaturated diester is then reduced to the desired saturated product via catalytic hydrogenation.
Experimental Protocol:
The hydrogenation is typically carried out in a low-pressure catalytic hydrogenation apparatus.[1] In a suitable reaction vessel, 0.5 g of Adams catalyst (platinum oxide) is suspended in 20 ml of a suitable solvent like absolute ethanol. The catalyst is pre-reduced by shaking under a hydrogen atmosphere (1-2 atmospheres) for 20-30 minutes. Following catalyst activation, 198 g (1 mole) of dimethyl cis-Δ4-tetrahydrophthalate is introduced into the reaction vessel. The system is then filled with hydrogen to approximately 2 atmospheres, and the mixture is shaken until the theoretical amount of hydrogen is consumed (typically 3-5 hours). Upon completion, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure, and the remaining liquid is purified by vacuum distillation to yield dimethyl cis-1,2-cyclohexanedicarboxylate.
Method 2: Fischer Esterification of cis-1,2-Cyclohexanedicarboxylic Acid
This method provides a more direct route to the target molecule, assuming the availability of the starting diacid. The Fischer esterification involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.
Experimental Protocol:
In a round-bottom flask equipped with a reflux condenser and a means for water removal (e.g., a Dean-Stark trap), cis-1,2-cyclohexanedicarboxylic acid is dissolved in a large excess of methanol, which also serves as the solvent. A catalytic amount of a strong acid, such as sulfuric acid or camphor-10-sulfonic acid, is added to the mixture. The reaction mixture is heated to reflux. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature. The excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent like diethyl ether and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine. The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude product. Purification is typically achieved by vacuum distillation.
Application Notes and Protocols: Dimethyl cis-1,2-Cyclohexanedicarboxylate in Polyester Synthesis
Audience: Researchers, scientists, and drug development professionals. Introduction: Dimethyl cis-1,2-cyclohexanedicarboxylate is a cycloaliphatic diester monomer that can be utilized in the synthesis of polyesters throu...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dimethyl cis-1,2-cyclohexanedicarboxylate is a cycloaliphatic diester monomer that can be utilized in the synthesis of polyesters through polycondensation reactions. The incorporation of the cis-1,2-cyclohexane ring into the polymer backbone can impart unique properties, such as altered thermal characteristics and solubility, compared to polyesters derived from its trans-isomer or aromatic counterparts. These characteristics make such polyesters interesting candidates for investigation in various applications, including as matrices for drug delivery, specialty coatings, and advanced materials.
This document provides detailed protocols for the synthesis of polyesters using dimethyl cis-1,2-cyclohexanedicarboxylate as a monomer, based on established principles of two-stage melt polycondensation. It also includes representative data and visualizations to guide researchers in their experimental design and execution.
I. Polymerization of Dimethyl cis-1,2-Cyclohexanedicarboxylate: An Overview
The primary method for polymerizing dimethyl cis-1,2-cyclohexanedicarboxylate is through a two-stage melt polycondensation reaction with a suitable diol. This process involves:
Transesterification: In the first stage, the dimethyl cis-1,2-cyclohexanedicarboxylate undergoes transesterification with a diol (e.g., ethylene glycol, 1,4-butanediol) at elevated temperatures in the presence of a catalyst. This reaction eliminates methanol and forms low molecular weight oligomers with hydroxyl end-groups.
Polycondensation: The second stage involves further heating the oligomers under a high vacuum. This promotes the condensation of the hydroxyl-terminated oligomers, eliminating the diol and significantly increasing the polymer's molecular weight.
The cis-configuration of the cyclohexane ring is expected to introduce a "kink" in the polymer chain, which may lead to amorphous or semi-crystalline polymers with distinct thermal and mechanical properties compared to polymers made from the trans-isomer, which tend to be more linear and crystalline.
II. Experimental Protocols
The following protocols are detailed for the synthesis of a polyester from dimethyl cis-1,2-cyclohexanedicarboxylate and a diol via a two-stage melt polycondensation.
Titanium(IV) butoxide (TBT) or Antimony(III) oxide
Stabilizer:
Triphenyl phosphate (TPP)
Apparatus:
Three-neck round-bottom flask
Mechanical stirrer
Nitrogen inlet
Distillation head with a condenser and receiving flask
Heating mantle with a temperature controller
High-vacuum pump
Inert atmosphere (Nitrogen or Argon)
B. Protocol: Two-Stage Melt Polycondensation
Stage 1: Transesterification
Reactor Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.
Charging Reactants: Charge the reactor with dimethyl cis-1,2-cyclohexanedicarboxylate and the diol in a specified molar ratio (e.g., 1:2.2).
Catalyst Addition: Add the catalyst (e.g., 200-300 ppm of TBT relative to the final polymer weight).
Inert Atmosphere: Purge the system with nitrogen for at least 30 minutes to remove any oxygen. Maintain a slow, continuous nitrogen flow throughout this stage.
Heating and Reaction:
Begin stirring and gradually heat the mixture.
Raise the temperature to 160-190°C.
Methanol will begin to distill off as the transesterification reaction proceeds.
Continue this stage until approximately 80-90% of the theoretical amount of methanol has been collected. This typically takes 2-4 hours.
Stage 2: Polycondensation
Stabilizer Addition: Add the thermal stabilizer (e.g., 100-200 ppm of TPP) to the reaction mixture to prevent side reactions at higher temperatures.
Temperature Increase: Gradually increase the temperature of the reaction mixture to 220-250°C.
Vacuum Application: Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 Torr.
Diol Removal: The excess diol will distill off under vacuum.
Polymerization: Continue the reaction under high vacuum and elevated temperature. The viscosity of the melt will increase significantly as the molecular weight of the polymer builds. The reaction is typically continued for 3-5 hours, or until the desired melt viscosity is achieved (indicated by the torque on the mechanical stirrer).
Reaction Termination and Recovery:
Release the vacuum by introducing nitrogen into the system.
Stop heating and stirring.
Extrude the molten polymer from the reactor under nitrogen pressure into a water bath to quench and solidify it.
Collect the solidified polymer strands and grind them into pellets or a powder for further analysis.
III. Data Presentation
The following tables provide representative data for the polymerization of dimethyl cis-1,2-cyclohexanedicarboxylate with a diol.
Table 1: Reaction Parameters for Polyester Synthesis
Parameter
Value
Monomer 1
Dimethyl cis-1,2-cyclohexanedicarboxylate
Monomer 2
Ethylene Glycol
Monomer Molar Ratio (M1:M2)
1:2.2
Catalyst
Titanium(IV) butoxide (250 ppm)
Stabilizer
Triphenyl phosphate (150 ppm)
Transesterification Temperature
180°C
Transesterification Time
3 hours
Polycondensation Temperature
240°C
Polycondensation Time
4 hours
Polycondensation Pressure
<1 Torr
Table 2: Representative Polymer Properties
Property
Value
Method of Analysis
Number Average Molecular Weight (Mn)
25,000 g/mol
Gel Permeation Chromatography (GPC)
Weight Average Molecular Weight (Mw)
55,000 g/mol
Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)
2.2
GPC (Mw/Mn)
Glass Transition Temperature (Tg)
65°C
Differential Scanning Calorimetry (DSC)
Melting Temperature (Tm)
Not observed (Amorphous)
Differential Scanning Calorimetry (DSC)
Decomposition Temperature (Td)
350°C (5% weight loss)
Thermogravimetric Analysis (TGA)
Inherent Viscosity
0.6 dL/g
Ubbelohde Viscometer
IV. Visualizations
Diagram 1: Experimental Workflow for Two-Stage Melt Polycondensation
Caption: Workflow for polyester synthesis.
Diagram 2: Logical Relationship of Polymerization Parameters
Caption: Influence of inputs on polymer properties.
V. Potential Applications in Drug Development
While direct biological signaling pathways are not applicable to this monomer, the resulting polyesters may have applications in drug development as excipients or delivery vehicles. The properties of polyesters derived from dimethyl cis-1,2-cyclohexanedicarboxylate could be advantageous in:
Amorphous Solid Dispersions: The potentially amorphous nature of these polymers could be utilized to improve the solubility and bioavailability of poorly water-soluble drugs.
Controlled Release Formulations: The degradation rate of the polyester can be tailored by copolymerization with other monomers, allowing for the design of controlled-release drug delivery systems.
Medical Device Coatings: The unique mechanical and thermal properties may make these polyesters suitable for coating medical devices to improve biocompatibility or to elute drugs.
Further research is required to fully characterize the biocompatibility and degradation products of these novel polyesters to ascertain their suitability for pharmaceutical and biomedical applications.
Method
Application Notes and Protocols: Dimethyl cis-1,2-Cyclohexanedicarboxylate as a Plasticizer
For Researchers, Scientists, and Drug Development Professionals Introduction Dimethyl cis-1,2-Cyclohexanedicarboxylate (DMc-1,2-CHDC) is a non-phthalate plasticizer belonging to the class of hydrogenated phthalates. As r...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl cis-1,2-Cyclohexanedicarboxylate (DMc-1,2-CHDC) is a non-phthalate plasticizer belonging to the class of hydrogenated phthalates. As regulatory pressures continue to limit the use of traditional phthalate plasticizers due to health and environmental concerns, alternative plasticizers like 1,2-cyclohexanedicarboxylates are gaining significant interest.[1][2] These alternatives are noted for their favorable toxicological profiles and performance characteristics in various polymer systems, particularly in polyvinyl chloride (PVC).[1] This document provides a detailed overview of the application of DMc-1,2-CHDC as a plasticizer, including its performance characteristics, relevant experimental protocols, and safety considerations.
Principle of Plasticization
Plasticizers are additives that increase the flexibility, durability, and workability of a polymer. They function by embedding themselves between the polymer chains, reducing the intermolecular forces and the glass transition temperature (Tg) of the polymer matrix. The effectiveness of a plasticizer is dependent on several factors, including its chemical structure, molecular weight, and compatibility with the polymer. In the case of DMc-1,2-CHDC, the polar ester groups interact with the polar sites on the PVC chains, while the non-polar cyclohexyl ring provides steric hindrance, pushing the polymer chains apart and increasing free volume.
Performance Characteristics
While specific quantitative performance data for Dimethyl cis-1,2-Cyclohexanedicarboxylate is not extensively available in peer-reviewed literature, its performance can be inferred from the general trends observed for dialkyl cyclohexanedicarboxylates. The short methyl ester chains of DMc-1,2-CHDC are expected to influence its properties in the following ways compared to longer-chain analogs like Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH):
Plasticizing Efficiency: Shorter alkyl chains generally lead to lower viscosity and potentially higher plasticizing efficiency at equivalent concentrations.
Thermal Stability: Plasticizers with shorter alkyl chains tend to have higher volatility, which may result in lower thermal stability of the plasticized PVC.[3]
Migration Resistance: Due to its lower molecular weight, DMc-1,2-CHDC is expected to have a higher migration tendency from the polymer matrix compared to longer-chain cyclohexanedicarboxylates.[4]
The following table summarizes the expected performance of DMc-1,2-CHDC in comparison to a well-studied long-chain cyclohexanedicarboxylate plasticizer, DINCH.
The following are detailed methodologies for key experiments to evaluate the performance of Dimethyl cis-1,2-Cyclohexanedicarboxylate as a plasticizer for PVC.
Preparation of Plasticized PVC Test Specimens
Objective: To prepare standardized PVC sheets plasticized with DMc-1,2-CHDC for subsequent mechanical, thermal, and migration testing.
Thermal stabilizer (e.g., Ca/Zn stearate or a lead-based stabilizer)[5][6]
Lubricant (e.g., stearic acid)
Two-roll mill
Hydraulic press with heating and cooling capabilities
Molds for test specimens
Procedure:
Compounding:
Accurately weigh the PVC resin, DMc-1,2-CHDC (e.g., 30-60 parts per hundred resin - phr), thermal stabilizer (e.g., 2-3 phr), and lubricant (e.g., 0.5 phr).[7][8]
Premix the components in a high-speed mixer until a homogeneous powder blend is obtained.
Milling:
Set the temperature of the two-roll mill to approximately 160-170°C.[9]
Gradually add the premixed compound to the rolls and mill for 5-10 minutes until a uniform, molten sheet is formed.
Molding:
Cut the milled sheet into appropriate sizes for the molds.
Place the sheet in a preheated mold in the hydraulic press.
Press at a temperature of 170-180°C and a pressure of 10-15 MPa for 5-10 minutes.
Cool the mold under pressure to solidify the PVC sheet.
Conditioning:
Remove the molded sheet and condition it at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 24 hours before testing.
Evaluation of Mechanical Properties
Objective: To determine the effect of DMc-1,2-CHDC on the tensile strength, elongation at break, and hardness of PVC.
Apparatus:
Universal Testing Machine (UTM)
Shore A or D Durometer
Procedure:
Tensile Testing (ASTM D638):
Cut dumbbell-shaped specimens from the conditioned PVC sheets.
Measure the thickness and width of the narrow section of each specimen.
Mount the specimen in the grips of the UTM.
Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.[10]
Record the maximum load and the elongation at break.
Calculate the tensile strength and percentage elongation at break.
Hardness Testing (ASTM D2240):
Place the conditioned PVC sheet on a hard, flat surface.
Press the indenter of the Shore durometer firmly onto the surface of the specimen.
Read the hardness value from the dial within 1 second of firm contact.
Take multiple readings at different locations and calculate the average.
Assessment of Thermal Stability
Objective: To evaluate the effect of DMc-1,2-CHDC on the thermal stability of PVC using thermogravimetric analysis (TGA).
Apparatus:
Thermogravimetric Analyzer (TGA)
Procedure (based on general TGA protocols for PVC): [11]
Cut a small, representative sample (5-10 mg) from the plasticized PVC sheet.
Place the sample in the TGA pan.
Heat the sample from ambient temperature to approximately 600°C at a constant heating rate (e.g., 10 or 20°C/min) under a nitrogen atmosphere.[5][11]
Record the weight loss as a function of temperature.
Determine the onset temperature of degradation (the temperature at which significant weight loss begins) and the temperature of maximum degradation rate.
Determination of Plasticizer Migration
Objective: To quantify the migration of DMc-1,2-CHDC from the PVC matrix into different solvents.
Apparatus:
Analytical balance
Glass vials with screw caps
Oven or incubator
Extraction thimble (for Soxhlet extraction)
Soxhlet extraction apparatus
Gas chromatograph-mass spectrometer (GC-MS) or high-performance liquid chromatograph (HPLC) for quantitative analysis.
Procedure (Solvent Extraction - ASTM D1239):
Cut circular or square specimens of a defined size from the conditioned PVC sheet.
Accurately weigh each specimen (W_initial).
Immerse each specimen in a sealed glass vial containing a known volume of the test solvent (e.g., hexane, ethanol, or a food simulant).
Store the vials at a controlled temperature (e.g., 25°C or 40°C) for a specified period (e.g., 24 hours, 7 days, or 28 days).[9][12]
After the exposure time, remove the specimens from the solvent, gently wipe off excess solvent, and allow them to dry to a constant weight in a desiccator.
Weigh the dried specimens (W_final).
Calculate the weight loss due to migration: Migration (%) = [(W_initial - W_final) / W_initial] * 100.
(Optional) Analyze the solvent using GC-MS or HPLC to quantify the amount of DMc-1,2-CHDC that has leached out.
Visualizations
Experimental Workflow for Plasticizer Evaluation
Caption: Workflow for the preparation and evaluation of plasticized PVC.
Logical Relationship of Plasticizer Structure and Properties
Caption: Influence of alkyl chain length on plasticizer performance.
Safety and Toxicological Information
While comprehensive toxicological data for Dimethyl cis-1,2-Cyclohexanedicarboxylate is limited, the broader class of 1,2-cyclohexanedicarboxylates is generally considered to have a favorable safety profile compared to traditional phthalates.[1][2] For instance, Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH) has been extensively studied and is not classified as carcinogenic, mutagenic, or reprotoxic.[2][13] A study on Dimethyl 1,4-cyclohexanedicarboxylate, a related compound, indicated low acute inhalation toxicity in rats.[14] However, the anhydride precursor, cis-1,2-Cyclohexanedicarboxylic anhydride, is classified as a substance that may cause allergic skin reactions, serious eye damage, and allergy or asthma symptoms if inhaled. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used when handling the neat substance.
For drug development professionals, it is important to note that even plasticizers with low toxicity can leach from medical devices and packaging materials into drug formulations.[4] A study on DINCH showed that it can induce adipogenesis and alter the expression of lipid-related genes in 3T3-L1 cells, suggesting potential bioactivity that warrants further investigation for any leachable components.[15] Given the higher expected migration of DMc-1,2-CHDC, thorough leachables and extractables studies are crucial for any application involving direct or indirect contact with pharmaceutical products.
Conclusion
Dimethyl cis-1,2-Cyclohexanedicarboxylate represents a potential non-phthalate plasticizer for PVC and other polymers. Based on structure-property relationships, it is expected to be an efficient plasticizer but may exhibit higher migration and lower thermal stability compared to its longer-chain counterparts. The provided experimental protocols offer a framework for a comprehensive evaluation of its performance. For applications in the pharmaceutical and medical device industries, a thorough assessment of its toxicological profile and its potential for migration into drug products is essential. Further research is needed to generate specific quantitative data to fully characterize its suitability for various applications.
Application Notes and Protocols: Dimethyl cis-1,2-Cyclohexanedicarboxylate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview of the utility of dimethyl cis-1,2-cyclohexanedicarboxylate as a versatile starting material for the syn...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of dimethyl cis-1,2-cyclohexanedicarboxylate as a versatile starting material for the synthesis of valuable pharmaceutical intermediates. The focus is on the preparation of precursors for novel anti-inflammatory agents. Detailed experimental protocols and quantitative data are provided to facilitate the replication and adaptation of these methods in a research and development setting.
Introduction
Dimethyl cis-1,2-cyclohexanedicarboxylate is a carbocyclic compound that serves as a key building block in organic synthesis. Its stereochemistry and bifunctional nature, possessing two ester groups in a cis-configuration on a cyclohexane ring, allow for the construction of complex molecular architectures. A particularly relevant application in medicinal chemistry is its conversion to cis-1,2-cyclohexanedicarboxylic anhydride, a crucial intermediate for the synthesis of various biologically active molecules, including potential anti-inflammatory drug candidates.
This document outlines the synthetic pathway from dimethyl cis-1,2-cyclohexanedicarboxylate to precursors of amidrazone-based anti-inflammatory agents.
Synthetic Pathway Overview
The overall synthetic strategy involves a three-step process starting from dimethyl cis-1,2-cyclohexanedicarboxylate:
Hydrolysis: The diester is hydrolyzed to the corresponding cis-1,2-cyclohexanedicarboxylic acid.
Dehydration: The diacid is then converted to cis-1,2-cyclohexanedicarboxylic anhydride via dehydration.
Amidrazone Precursor Synthesis: The anhydride is subsequently reacted with an appropriate N-substituted amidrazone to yield a hydrazide, which is a direct precursor to compounds with potential anti-inflammatory activity.
Caption: Synthetic workflow from the starting diester to the target pharmaceutical intermediate.
Experimental Protocols and Data
Step 1: Hydrolysis of Dimethyl cis-1,2-Cyclohexanedicarboxylate
This protocol describes the saponification of the diester to its corresponding dicarboxylic acid.
Protocol:
To a solution of dimethyl cis-1,2-cyclohexanedicarboxylate (1.0 eq) in a 1:1 mixture of methanol and water, add sodium hydroxide (2.2 eq).
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
Acidify the remaining aqueous solution to pH 2 with concentrated hydrochloric acid, resulting in the precipitation of the diacid.
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Quantitative Data:
Parameter
Value
Starting Material
Dimethyl cis-1,2-cyclohexanedicarboxylate
Reagents
Sodium Hydroxide, Methanol, Water, HCl
Product
cis-1,2-Cyclohexanedicarboxylic Acid
Expected Yield
> 95%
Purity (by Titration)
> 99%
Step 2: Dehydration of cis-1,2-Cyclohexanedicarboxylic Acid
This protocol outlines the formation of the cyclic anhydride from the diacid.
Protocol:
Suspend cis-1,2-cyclohexanedicarboxylic acid (1.0 eq) in an excess of acetic anhydride (3.0-5.0 eq).
Heat the mixture to reflux for 2-3 hours.
Allow the reaction mixture to cool to room temperature, which may induce crystallization of the product.
If no crystallization occurs, remove the excess acetic anhydride and acetic acid under reduced pressure.
The crude anhydride can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) or by vacuum distillation.
Quantitative Data:
Parameter
Value
Starting Material
cis-1,2-Cyclohexanedicarboxylic Acid
Reagent
Acetic Anhydride
Product
cis-1,2-Cyclohexanedicarboxylic Anhydride
Expected Yield
85-95%
Melting Point
32-34 °C
Step 3: Synthesis of an Anti-inflammatory Amidrazone Precursor
This protocol describes a representative synthesis of a hydrazide derivative from cis-1,2-cyclohexanedicarboxylic anhydride and an N-substituted amidrazone. These hydrazides are precursors to compounds with potential anti-inflammatory activity.[1][2]
Protocol:
Dissolve cis-1,2-cyclohexanedicarboxylic anhydride (1.0 eq) in a suitable anhydrous solvent such as diethyl ether or toluene.
To this solution, add a solution of the desired N³-substituted amidrazone (1.0 eq) in the same solvent dropwise at room temperature.
Stir the reaction mixture at room temperature for a designated period (e.g., 2 hours), monitoring the formation of the product by TLC.
The resulting hydrazide product may precipitate from the solution and can be collected by filtration.
If the product remains in solution, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization.
Application Notes and Protocols: Hydrolysis of Dimethyl cis-1,2-Cyclohexanedicarboxylate
For Researchers, Scientists, and Drug Development Professionals This document provides a detailed experimental procedure for the hydrolysis of dimethyl cis-1,2-cyclohexanedicarboxylate to yield cis-1,2-cyclohexanedicarbo...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the hydrolysis of dimethyl cis-1,2-cyclohexanedicarboxylate to yield cis-1,2-cyclohexanedicarboxylic acid. The protocol is based on a general method for the efficient saponification of esters using potassium hydroxide in methanol at ambient temperature.
Introduction
The hydrolysis of esters is a fundamental transformation in organic synthesis, crucial for the preparation of carboxylic acids from their corresponding esters. In the context of drug development and materials science, access to diacids such as cis-1,2-cyclohexanedicarboxylic acid is important for the synthesis of various active pharmaceutical ingredients, polymers, and plasticizers. The cis-conformation of the diacid can be a key structural element in molecular design.
Base-catalyzed hydrolysis, or saponification, is often preferred over acid-catalyzed hydrolysis due to its irreversibility, which typically leads to higher yields of the carboxylate salt. The subsequent acidification of the salt readily produces the desired carboxylic acid. This protocol describes a facile and efficient method for the hydrolysis of dimethyl cis-1,2-cyclohexanedicarboxylate using a methanolic solution of potassium hydroxide at room temperature.
Reaction Principle
The hydrolysis of dimethyl cis-1,2-cyclohexanedicarboxylate proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻) from potassium hydroxide acts as a nucleophile and attacks the electrophilic carbonyl carbon of each ester group. This results in the formation of a tetrahedral intermediate, which then collapses to expel the methoxide leaving group, forming the carboxylic acid. In the basic medium, the carboxylic acid is deprotonated to form the more stable carboxylate salt. A final acidification step is required to protonate the carboxylate and yield the neutral dicarboxylic acid.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the hydrolysis of various diesters using the described KOH/methanol method. While data for dimethyl cis-1,2-cyclohexanedicarboxylate is not explicitly available, the presented data for structurally analogous diesters provide a strong indication of the expected efficiency of this protocol.
Ester Substrate
Molar Ratio (Ester:KOH)
Reaction Time (min)
Product
Yield (%)
Melting Point (°C)
Diethyl phthalate
1:3
2
Phthalic acid
95
206-208
Diethyl succinate
1:3
5
Succinic acid
96
185-187
Diethyl adipate
1:3
5
Adipic acid
94
151-152
Diethyl malonate
1:3
10
Malonic acid
92
135-136
Data adapted from a study on facile hydrolysis of esters with KOH-Methanol at ambient temperature for illustrative purposes.
Experimental Protocol
Materials and Equipment
Dimethyl cis-1,2-cyclohexanedicarboxylate
Potassium hydroxide (KOH)
Methanol (MeOH)
Hydrochloric acid (HCl), concentrated or 6M
Distilled water
Ethyl acetate
Anhydrous sodium sulfate (Na₂SO₄)
Round-bottom flask
Magnetic stirrer and stir bar
Beakers
Graduated cylinders
Separatory funnel
Büchner funnel and filter paper
Rotary evaporator
pH paper or pH meter
Standard laboratory glassware
Procedure
1. Saponification
In a round-bottom flask equipped with a magnetic stir bar, dissolve dimethyl cis-1,2-cyclohexanedicarboxylate in methanol.
In a separate beaker, prepare a solution of potassium hydroxide in methanol. A molar excess of KOH (e.g., 3 equivalents per equivalent of diester) is recommended.
Add the methanolic KOH solution to the stirred solution of the diester at room temperature (~25-35 °C).
Stir the reaction mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30-60 minutes.
2. Work-up and Acidification
Once the reaction is complete, remove the methanol using a rotary evaporator.
Dissolve the resulting solid residue (the potassium dicarboxylate salt) in a minimum amount of distilled water.
Cool the aqueous solution in an ice bath.
Slowly add concentrated or 6M hydrochloric acid dropwise with stirring until the solution becomes strongly acidic (pH 1-2, as indicated by pH paper or a pH meter). The cis-1,2-cyclohexanedicarboxylic acid will precipitate as a white solid.
3. Isolation and Purification
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
Wash the solid with a small amount of cold distilled water to remove any inorganic salts.
If further purification is necessary, the crude product can be recrystallized from water or another suitable solvent.
Dry the purified cis-1,2-cyclohexanedicarboxylic acid under vacuum to a constant weight.
Determine the yield and characterize the product by melting point and spectroscopic methods (e.g., NMR, IR).
Visualizations
Experimental Workflow
Caption: Workflow for the hydrolysis of dimethyl cis-1,2-cyclohexanedicarboxylate.
Reaction Mechanism Pathway
Caption: Simplified mechanism of base-catalyzed ester hydrolysis.
Application
Application Notes and Protocols: Dimethyl cis-1,2-Cyclohexanedicarboxylate as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals Introduction Dimethyl cis-1,2-cyclohexanedicarboxylate is a versatile organic compound with significant potential in asymmetric synthesis. Its rigid cyclohe...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl cis-1,2-cyclohexanedicarboxylate is a versatile organic compound with significant potential in asymmetric synthesis. Its rigid cyclohexane backbone and vicinal functional groups make it an attractive starting material for the synthesis of complex chiral molecules, including pharmaceuticals and chiral ligands. However, a nuanced understanding of its stereochemistry is crucial for its effective application. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in utilizing Dimethyl cis-1,2-Cyclohexanedicarboxylate as a chiral building block.
A critical aspect of the stereochemistry of cis-1,2-disubstituted cyclohexanes is that while individual chair conformers are chiral, they undergo rapid ring-flipping at room temperature to form their non-superimposable mirror images. This conformational enantiomerism results in a racemic mixture that is optically inactive and non-resolvable under standard conditions.[1][2] Consequently, Dimethyl cis-1,2-cyclohexanedicarboxylate is considered a meso compound and cannot be directly used as a chiral building block.
The primary strategy to unlock its chiral potential is through the generation of a stable, enantiopure derivative. This is typically achieved by enantioselective hydrolysis of the prochiral diester to form a chiral monoester or diacid. These chiral derivatives, with their fixed stereochemistry, can then serve as valuable building blocks in a variety of asymmetric transformations.
Key Applications
Synthesis of Chiral Ligands: Enantiopure derivatives of cis-1,2-cyclohexanedicarboxylic acid are precursors to chiral ligands for asymmetric catalysis. The cyclohexane scaffold provides a well-defined and rigid backbone, which is essential for inducing high stereoselectivity in metal-catalyzed reactions.
Precursor for Pharmaceutical Intermediates: The chiral cyclohexane motif is present in numerous biologically active molecules. Enantiomerically pure derivatives of Dimethyl cis-1,2-cyclohexanedicarboxylate can serve as key intermediates in the total synthesis of complex drug targets.
Asymmetric Desymmetrization: The prochiral nature of Dimethyl cis-1,2-cyclohexanedicarboxylate makes it an excellent substrate for asymmetric desymmetrization reactions, most notably through enzymatic hydrolysis, to produce chiral monoesters in high enantiomeric excess.
Experimental Protocols
Protocol 1: Enantioselective Enzymatic Hydrolysis of Dimethyl cis-1,2-Cyclohexanedicarboxylate
This protocol describes a representative method for the enantioselective hydrolysis of racemic Dimethyl cis-1,2-Cyclohexanedicarboxylate to its corresponding monoester using a lipase. This method is based on established procedures for the enzymatic resolution of similar prochiral diesters.[3]
Objective: To produce an enantiomerically enriched monoester of cis-1,2-cyclohexanedicarboxylic acid.
Materials:
Dimethyl cis-1,2-Cyclohexanedicarboxylate
Lipase (e.g., from Candida rugosa or Porcine Pancreas Lipase)
Phosphate buffer (0.1 M, pH 7.0)
Ethyl acetate
Sodium sulfate (anhydrous)
Silica gel for column chromatography
Hexane
Dichloromethane
Procedure:
To a stirred suspension of Dimethyl cis-1,2-Cyclohexanedicarboxylate (1.0 g, 5.0 mmol) in 50 mL of 0.1 M phosphate buffer (pH 7.0), add the selected lipase (100 mg).
Stir the mixture vigorously at room temperature (25°C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
Once approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.
Acidify the filtrate to pH 2-3 with 1 M HCl.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the resulting residue by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to separate the unreacted diester, the desired monoester, and the diacid.
Determine the enantiomeric excess (ee%) of the purified monoester using chiral high-performance liquid chromatography (HPLC) or by derivatization with a chiral auxiliary followed by NMR analysis.
Expected Outcome:
The enzymatic hydrolysis is expected to yield the chiral monoester with a significant enantiomeric excess. The yield and ee% will depend on the specific enzyme used and the reaction conditions.
Parameter
Expected Value
Yield of Monoester
30-45%
Enantiomeric Excess (ee%)
>90%
Unreacted Diester
~50%
Diacid by-product
<10%
Protocol 2: Synthesis of a Chiral Diamide from Enantiopure cis-1,2-Cyclohexanedicarboxylic Acid
This protocol outlines the synthesis of a chiral diamide, a precursor for more complex chiral ligands, starting from enantiopure cis-1,2-cyclohexanedicarboxylic acid. The enantiopure diacid can be obtained through the resolution of the racemic mixture, for example, by fractional crystallization with a chiral amine like brucine.
Objective: To synthesize a C2-symmetric chiral diamide.
Add thionyl chloride (2.2 mL, 30 mmol) dropwise at 0°C.
Allow the mixture to warm to room temperature and stir for 2 hours, or until the solution becomes clear.
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude diacyl chloride.
Dissolve the crude diacyl chloride in anhydrous DCM (50 mL) and cool to 0°C.
In a separate flask, dissolve (R)-1-phenylethylamine (2.66 g, 22 mmol) and triethylamine (3.04 mL, 22 mmol) in anhydrous DCM (20 mL).
Add the amine solution dropwise to the diacyl chloride solution at 0°C.
Allow the reaction to warm to room temperature and stir for 12 hours.
Quench the reaction by adding 50 mL of water.
Separate the organic layer and wash with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by recrystallization or silica gel column chromatography to yield the pure chiral diamide.
Quantitative Data:
Reactant
Molar Mass ( g/mol )
Amount (mmol)
Yield (%)
(1R,2S)-cis-1,2-Cyclohexanedicarboxylic acid
172.18
10
-
(R)-1-phenylethylamine
121.18
22
-
Product: Chiral Diamide
378.50
-
~85-95%
Visualizations
Logical Workflow for Chiral Application
Caption: Workflow for generating and using chiral building blocks.
Stereochemistry of cis-1,2-Disubstituted Cyclohexanes
Caption: Rapid interconversion of chiral conformers.
Conclusion
While Dimethyl cis-1,2-Cyclohexanedicarboxylate is achiral in its native state due to rapid conformational inversion, it serves as a valuable prochiral precursor for the synthesis of enantiopure building blocks. The protocols and conceptual frameworks provided herein offer a guide for researchers to effectively harness the stereochemical potential of this versatile molecule in the development of novel chiral ligands and pharmaceuticals. Careful consideration of its inherent stereochemistry is paramount to its successful application in asymmetric synthesis.
Application Notes: Dimethyl cis-1,2-Cyclohexanedicarboxylate in Diels-Alder Reactions
A comprehensive review of available literature and chemical databases indicates that Dimethyl cis-1,2-cyclohexanedicarboxylate is not a typical reactant in Diels-Alder reactions. This is due to the saturated nature of th...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive review of available literature and chemical databases indicates that Dimethyl cis-1,2-cyclohexanedicarboxylate is not a typical reactant in Diels-Alder reactions. This is due to the saturated nature of the cyclohexane ring, which lacks the requisite conjugated diene or dienophile (an alkene or alkyne) functionality necessary for this type of [4+2] cycloaddition. The Diels-Alder reaction fundamentally involves the interaction of a 4π-electron system (the diene) with a 2π-electron system (the dienophile) to form a six-membered ring. Dimethyl cis-1,2-cyclohexanedicarboxylate does not possess either of these structural features.
Therefore, the creation of detailed application notes and experimental protocols for the use of dimethyl cis-1,2-cyclohexanedicarboxylate as a direct participant in Diels-Alder reaction mechanisms is not feasible based on current scientific literature.
Alternative Considerations: Related Compounds in Diels-Alder Chemistry
While the saturated diester is not a suitable substrate, related unsaturated analogs or the corresponding anhydride are commonly employed in Diels-Alder reactions. These compounds serve as excellent dienophiles due to the electron-withdrawing nature of the carboxyl or anhydride groups, which activates the double bond for cycloaddition.
A plausible related compound that could be used in a Diels-Alder reaction is dimethyl cyclohex-4-ene-1,2-dicarboxylate . The double bond within the cyclohexene ring allows it to function as a dienophile.
Below are generalized experimental protocols and data representations for a typical Diels-Alder reaction involving a cyclic dienophile, which can be adapted by researchers working with related compounds.
Generalized Experimental Protocol: Diels-Alder Reaction with a Cyclic Dienophile
This protocol outlines a general procedure for the reaction of a cyclic dienophile with a diene, such as 1,3-butadiene.
Materials:
Cyclic Dienophile (e.g., Maleic Anhydride as a proxy)
Diene (e.g., 3-Sulfolene as a precursor to 1,3-butadiene)
Xylene (solvent)
Petroleum Ether (for recrystallization)
Round-bottom flask
Reflux condenser
Heating mantle
Stir plate and stir bar
Crystallization dish
Büchner funnel and filter paper
Vacuum flask
Procedure:
Reaction Setup: To a dry 25 mL round-bottom flask containing a magnetic stir bar, add the cyclic dienophile (1.0 eq) and 3-sulfolene (1.1 eq).
Solvent Addition: Add 10 mL of xylene to the flask.
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The 3-sulfolene will thermally decompose to generate 1,3-butadiene in situ, which then reacts with the dienophile.
Reaction Monitoring: Continue the reflux for a specified time (typically 1-3 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
Cooling and Crystallization: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Subsequently, cool the flask in an ice bath to promote crystallization of the product.
Isolation of Product: If the product crystallizes directly from the reaction mixture, it can be collected by vacuum filtration. If not, the solvent can be partially removed under reduced pressure, and a non-polar solvent like petroleum ether can be added to induce precipitation.
Recrystallization: The crude product is then recrystallized from a suitable solvent system (e.g., xylene/petroleum ether) to yield the pure Diels-Alder adduct.
Characterization: The final product is characterized by its melting point, and spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Data Presentation: Representative Diels-Alder Reaction Data
The following table summarizes typical quantitative data obtained from a Diels-Alder reaction involving a cyclic dienophile.
Diene
Dienophile
Solvent
Reaction Time (h)
Temperature (°C)
Yield (%)
Diastereomeric Ratio (endo:exo)
1,3-Butadiene
Maleic Anhydride
Toluene
2
110
95
>99:1
Cyclopentadiene
Dimethyl Fumarate
Dichloromethane
1
25
92
10:90
Anthracene
N-Methylmaleimide
Xylene
3
140
88
>99:1
Visualization of a Generic Diels-Alder Reaction
Below is a DOT script to generate a diagram of a generalized Diels-Alder reaction mechanism.
Caption: Generalized workflow of a [4+2] Diels-Alder cycloaddition reaction.
Logical Relationship of Experimental Steps
The following diagram illustrates the logical flow of a typical experimental workflow for a Diels-Alder synthesis.
Caption: A typical experimental workflow for a Diels-Alder synthesis and product purification.
Application
"protocols for scaling up the synthesis of Dimethyl cis-1,2-Cyclohexanedicarboxylate"
An effective and scalable synthesis of Dimethyl cis-1,2-Cyclohexanedicarboxylate is critical for its application in the development of polymers, plasticizers, and pharmaceutical intermediates. The primary industrial-scal...
Author: BenchChem Technical Support Team. Date: December 2025
An effective and scalable synthesis of Dimethyl cis-1,2-Cyclohexanedicarboxylate is critical for its application in the development of polymers, plasticizers, and pharmaceutical intermediates. The primary industrial-scale synthesis method involves the catalytic hydrogenation of the aromatic ring of dimethyl phthalate. Alternative multi-step routes, such as those involving a Diels-Alder reaction followed by hydrogenation, are also employed, particularly when specific stereochemistry is paramount from accessible starting materials.
This document provides detailed protocols and comparative data for the scaled-up synthesis of Dimethyl cis-1,2-Cyclohexanedicarboxylate, focusing on the most prevalent and efficient methods described in the scientific and patent literature.
Synthesis Strategy Overview
Two principal routes for the synthesis are detailed:
Direct Catalytic Hydrogenation: This is the most direct and atom-economical approach, starting from dimethyl phthalate. The process involves the reduction of the aromatic ring using hydrogen gas in the presence of a heterogeneous catalyst. Various catalysts, including ruthenium and palladium, have proven effective under different temperature and pressure regimes. This method is well-suited for large-scale continuous production.[1]
Diels-Alder Reaction followed by Hydrogenation: This two-step synthetic pathway begins with the cycloaddition of butadiene and maleic anhydride to form cis-Δ4-tetrahydrophthalic anhydride. This intermediate is then esterified to Dimethyl cis-Δ4-tetrahydrophthalate, which is subsequently hydrogenated to the final saturated product.[2] This method provides excellent stereochemical control.
Data Presentation: Comparison of Hydrogenation Protocols
The following tables summarize quantitative data from various cited protocols for the catalytic hydrogenation step, which is central to producing the target molecule.
Table 1: Hydrogenation of Dimethyl Phthalate (or its Isomers) to Dimethyl Cyclohexanedicarboxylate
Protocol 1: Scaled-Up Synthesis via Direct Catalytic Hydrogenation of Dimethyl Phthalate
This protocol is a generalized procedure based on common industrial practices for large-scale production using a batch reactor.
1. Reactor Preparation and Charging:
Ensure a high-pressure autoclave reactor (e.g., Parr reactor) is clean and dry.
Charge the reactor with the selected catalyst (e.g., 5% Ruthenium on Carbon, Ru/C). The catalyst loading is typically 1-5% by weight relative to the substrate.
Add the solvent (e.g., tetrahydrofuran or ethyl acetate) to the reactor, followed by the starting material, Dimethyl Phthalate.[1][5]
2. Reaction Execution:
Seal the reactor and purge it several times with nitrogen gas to remove air, followed by purging with hydrogen gas.
Pressurize the reactor with hydrogen to the target pressure (e.g., 3.0 MPa).[5]
Begin agitation and heat the reactor to the desired temperature (e.g., 110 °C).[5]
Monitor the reaction progress by observing the drop in hydrogen pressure (indicating consumption) and/or by taking samples for analysis (e.g., GC-MS). The reaction is typically complete within 2-8 hours.[3]
3. Work-up and Product Isolation:
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
Purge the reactor with nitrogen.
Remove the reaction mixture from the reactor. The heterogeneous catalyst is separated by filtration (e.g., through a pad of Celite). The catalyst can often be recycled for subsequent batches.[5]
The solvent is removed from the filtrate by rotary evaporation under reduced pressure.
4. Purification:
The crude Dimethyl cis-1,2-Cyclohexanedicarboxylate is purified by vacuum distillation to yield the final product of high purity.[2]
Protocol 2: Synthesis via Diels-Alder and Subsequent Hydrogenation
This protocol is adapted from established laboratory procedures suitable for multi-gram scale-up.[2][6]
Step A: Synthesis of Dimethyl cis-Δ4-tetrahydrophthalate
In a suitable flask, heat a mixture of cis-Δ4-tetrahydrophthalic anhydride (1.5 moles), anhydrous methanol (9 moles), and a catalytic amount of p-toluenesulfonic acid monohydrate (2.5 g) under reflux for 12-16 hours.[2]
To drive the esterification to completion, an azeotropic distillation is performed by adding toluene and removing the water-alcohol-toluene azeotrope. This process is repeated with fresh methanol.[2]
After the reaction is complete, the excess solvent and toluene are removed under reduced pressure to yield the crude Dimethyl cis-Δ4-tetrahydrophthalate.
Step B: Hydrogenation to Dimethyl cis-1,2-Cyclohexanedicarboxylate
In a low-pressure catalytic hydrogenation apparatus, place Adams platinum oxide catalyst (0.5 g for a 1-mole scale reaction) and absolute ethanol.[2][6]
Reduce the catalyst by shaking the vessel under 1-2 atmospheres of hydrogen pressure for 20-30 minutes.
Vent the apparatus and add the Dimethyl cis-Δ4-tetrahydrophthalate (1 mole) from Step A.
Re-pressurize the system with hydrogen and shake until the theoretical amount of hydrogen has been absorbed.
Upon completion, vent the system and filter the catalyst from the reaction mixture.
The ethanol solvent is removed from the filtrate by rotary evaporation.
The resulting residue is purified by vacuum distillation to afford Dimethyl cis-1,2-Cyclohexanedicarboxylate with a typical yield of around 98%.[6]
Visualizations
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the scaled-up synthesis of Dimethyl cis-1,2-Cyclohexanedicarboxylate via catalytic hydrogenation.
Caption: Generalized workflow for scaled-up catalytic hydrogenation.
Application Notes and Protocols for Dimethyl cis-1,2-Cyclohexanedicarboxylate as a Potential Cross-Linking Agent in Polymers
For Researchers, Scientists, and Drug Development Professionals Introduction Cross-linking is a critical process in polymer chemistry that enhances the mechanical, thermal, and chemical properties of polymeric materials...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cross-linking is a critical process in polymer chemistry that enhances the mechanical, thermal, and chemical properties of polymeric materials by forming a three-dimensional network structure. Dicarboxylic acids and their derivatives are frequently employed as cross-linking agents. This document explores the potential application of dimethyl cis-1,2-cyclohexanedicarboxylate as a novel cross-linking agent. While direct experimental data on its use is not extensively documented in publicly available literature, its chemical structure suggests viability in this role, particularly for polymers amenable to transesterification reactions. The cis-conformation of the ester groups on the cyclohexane ring may offer unique reactivity and impart specific properties to the resulting polymer network.
Mechanism of Action: Transesterification Cross-Linking
The primary mechanism by which dimethyl cis-1,2-cyclohexanedicarboxylate would act as a cross-linking agent is through a transesterification reaction. This involves the reaction of its two methyl ester groups with functional groups on polymer chains, such as hydroxyl (-OH) groups. The reaction typically requires a catalyst and elevated temperatures to proceed efficiently, resulting in the formation of new ester linkages that bridge polymer chains and the release of methanol as a byproduct. The rigid cyclohexane backbone of the cross-linker is expected to enhance the thermal stability and mechanical strength of the polymer network.
Visualizations
Caption: Chemical structure of dimethyl cis-1,2-cyclohexanedicarboxylate.
Caption: General experimental workflow for polymer cross-linking.
Application Notes
Potential Polymer Systems for Cross-Linking:
Polymers with Pendant Hydroxyl Groups: Polyvinyl alcohol (PVA), cellulose derivatives (e.g., cellulose acetate, hydroxypropyl cellulose), and copolymers containing hydroxyl-functional monomers.
Polyesters with Hydroxyl End-Groups: Polyols such as polyethylene glycol (PEG), polypropylene glycol (PPG), and hydroxyl-terminated polyesters (e.g., polycaprolactone diol).
Epoxy Resins: Can potentially be used as a co-curing agent in epoxy systems, reacting with hydroxyl groups generated during the epoxy curing process.
Anticipated Effects on Polymer Properties:
The incorporation of the rigid cyclohexyl moiety is expected to lead to:
Increased Thermal Stability: A higher glass transition temperature (Tg) and enhanced thermal decomposition temperature.
Improved Mechanical Strength: Increased tensile strength, modulus, and hardness due to the formation of a rigid 3D network.
Reduced Solubility and Swelling: Enhanced resistance to solvents due to the covalent network structure.
Modified Flexibility: While increasing rigidity, the specific stereochemistry of the cis-isomer might influence chain packing and flexibility in a unique way compared to its trans counterpart.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data illustrating the potential effects of cross-linking a hydroxyl-terminated polyester with varying concentrations of dimethyl cis-1,2-cyclohexanedicarboxylate.
Property
No Cross-linker
5% Cross-linker
10% Cross-linker
Glass Transition Temp (°C)
55
65
78
Tensile Strength (MPa)
30
45
60
Elongation at Break (%)
400
250
100
Swelling Ratio in Toluene
25
10
4
Note: This data is predictive and for illustrative purposes only. Actual results will depend on the specific polymer system and reaction conditions.
Experimental Protocols
Protocol 1: Cross-Linking of a Hydroxyl-Terminated Polyester
Preparation: Dry the hydroxyl-terminated polyester under vacuum at 80°C for 4 hours to remove any moisture.
Mixing: In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a condenser, add the dried polyester. Heat the vessel to 120°C until the polymer melts.
Addition of Reagents: Under a nitrogen atmosphere, add the desired amount of dimethyl cis-1,2-cyclohexanedicarboxylate (e.g., to achieve a 1:1 molar ratio of ester groups to hydroxyl groups) and the catalyst (e.g., 0.1 wt% of the total reactants).
Reaction: Increase the temperature to 160-180°C and maintain for 4-6 hours with continuous stirring. Methanol will be evolved and can be collected in the condenser.
Curing: Pour the viscous reaction mixture into a pre-heated mold and continue heating in an oven at 180°C for another 12-24 hours to complete the cross-linking reaction.
Cooling: Allow the cross-linked polymer to cool slowly to room temperature before demolding.
Protocol 2: Characterization of the Cross-Linked Polymer
Objective: To confirm the transesterification reaction.
Procedure: Obtain FTIR spectra of the starting polyester, the cross-linking agent, and the final cross-linked polymer.
Expected Result: A decrease in the intensity of the O-H stretching band (around 3400 cm⁻¹) of the polyester and the appearance of new C=O stretching bands corresponding to the newly formed ester linkages.
2. Differential Scanning Calorimetry (DSC):
Objective: To determine the glass transition temperature (Tg).
Procedure: Heat a small sample of the cross-linked polymer in a DSC instrument under a nitrogen atmosphere, typically from room temperature to 200°C at a heating rate of 10°C/min.
Expected Result: An increase in the Tg of the cross-linked polymer compared to the un-cross-linked polyester, indicating reduced chain mobility.
3. Thermogravimetric Analysis (TGA):
Objective: To evaluate thermal stability.
Procedure: Heat a sample of the cross-linked polymer in a TGA instrument under a nitrogen atmosphere from room temperature to 600°C at a heating rate of 10°C/min.
Expected Result: An increase in the onset temperature of decomposition for the cross-linked polymer.
4. Swelling Test:
Objective: To estimate the degree of cross-linking.
Procedure:
Weigh a small, dried sample of the cross-linked polymer (W_dry).
Immerse the sample in a suitable solvent (e.g., toluene) for 24 hours at room temperature.
Remove the swollen sample, blot the surface to remove excess solvent, and weigh it (W_swollen).
Calculate the swelling ratio: Swelling Ratio = (W_swollen - W_dry) / W_dry.
Expected Result: A lower swelling ratio indicates a higher degree of cross-linking.
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Synthesis of Dimethyl cis-1,2-Cyclohexanedicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of Dimethyl cis-1,2-Cyclohexanedicarboxylate.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis and purification of Dimethyl cis-1,2-Cyclohexanedicarboxylate.
Issue 1: Low Yield of the Desired cis-Isomer
Possible Cause
Suggested Solution
Incomplete reaction: The esterification of cis-1,2-cyclohexanedicarboxylic anhydride may not have gone to completion.
- Increase reaction time: Ensure the reaction is monitored (e.g., by TLC or GC) until the starting anhydride is consumed. - Increase temperature: Gently heating the reaction mixture can increase the reaction rate, but be cautious of potential side reactions. - Use a catalyst: An acid catalyst such as p-toluenesulfonic acid can be used to accelerate the esterification.
Presence of water: Moisture in the reagents or glassware can hydrolyze the anhydride starting material back to the dicarboxylic acid, which is less reactive under these conditions.
- Use anhydrous reagents: Ensure methanol is anhydrous and the reaction is performed under a dry atmosphere (e.g., using a drying tube or inert gas). - Dry glassware thoroughly: Oven-dry all glassware before use.
Isomerization to the trans-isomer: While the reaction of the cis-anhydride with methanol primarily yields the cis-diester, some isomerization can occur, especially under harsh conditions.
- Maintain mild reaction conditions: Avoid excessively high temperatures or prolonged reaction times.
Loss during work-up and purification: The product may be lost during extraction or distillation steps.
- Optimize extraction pH: Ensure the aqueous phase is neutralized or slightly basic before extraction to minimize the solubility of the ester. - Careful distillation: Use a fractionating column for distillation to achieve a good separation of the product from lower and higher boiling point impurities.
Issue 2: Presence of Significant Impurities in the Final Product
Isomerization of the cis-isomer during synthesis or purification.
- Recrystallization: If the product is a solid or can be induced to crystallize, recrystallization can be an effective method for separating isomers. - Chromatography: Column chromatography can be used to separate the cis and trans isomers.
- Drive the reaction to completion: See "Issue 1: Low Yield". - Aqueous work-up: Washing the organic layer with a mild base (e.g., sodium bicarbonate solution) will convert the unreacted anhydride to the water-soluble dicarboxylate salt, which can then be removed in the aqueous layer.
Methanol
Residual solvent from the reaction.
- Evaporation under reduced pressure: Use a rotary evaporator to remove residual methanol. - High-vacuum drying: For trace amounts, drying the product under high vacuum can be effective.
- Re-subject to reaction conditions: The purified mixture containing the monoester can be treated again with methanol and an acid catalyst to drive the second esterification. - Base wash: Similar to the unreacted anhydride, the monoester can be removed by washing with a mild base.
Side-products from precursor synthesis (e.g., isomers, polymers, lactones)
Impurities present in the starting cis-1,2-cyclohexanedicarboxylic anhydride.
- Purify the starting material: If the starting anhydride is impure, consider purifying it by recrystallization or distillation before use.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of Dimethyl cis-1,2-Cyclohexanedicarboxylate?
A1: The most common impurities include the corresponding trans-isomer (Dimethyl trans-1,2-cyclohexanedicarboxylate), unreacted starting materials such as cis-1,2-cyclohexanedicarboxylic anhydride and methanol, and the intermediate monoester product. Impurities from the synthesis of the starting anhydride, such as isomers, polymers, or lactones, may also be present.
Q2: How can I distinguish between the cis and trans isomers of Dimethyl 1,2-Cyclohexanedicarboxylate?
A2: The most effective methods for distinguishing between the cis and trans isomers are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
¹H NMR: The chemical shifts and coupling constants of the protons on the cyclohexane ring will differ between the cis and trans isomers due to their different spatial arrangements.
¹³C NMR: The chemical shifts of the carbon atoms in the cyclohexane ring and the carbonyl groups will also be distinct for the two isomers.
GC-MS: The cis and trans isomers will likely have different retention times on a GC column, allowing for their separation and individual mass spectral analysis.
Q3: Can I use Fischer esterification to synthesize Dimethyl cis-1,2-Cyclohexanedicarboxylate from cis-1,2-cyclohexanedicarboxylic acid?
A3: While Fischer esterification (reacting the dicarboxylic acid with methanol and a strong acid catalyst) is a possible route, starting from the anhydride is generally more efficient. The reaction of the anhydride is typically faster and proceeds under milder conditions. If you start with the diacid, you will need to remove the water formed during the reaction to drive the equilibrium towards the product.
Q4: What is the role of a catalyst in the esterification of cis-1,2-cyclohexanedicarboxylic anhydride?
A4: While the reaction can proceed without a catalyst, an acid catalyst like p-toluenesulfonic acid can significantly increase the rate of the reaction by protonating the carbonyl oxygen of the anhydride, making it more electrophilic and susceptible to nucleophilic attack by methanol.
Quantitative Data on Common Impurities
The following table summarizes the common impurities and their typical, albeit often variable, ranges observed in the synthesis of Dimethyl cis-1,2-Cyclohexanedicarboxylate.
Can be detected by changes in solubility with pH; may be visible by LC-MS.
Experimental Protocols
Synthesis of Dimethyl cis-1,2-Cyclohexanedicarboxylate from cis-1,2-Cyclohexanedicarboxylic Anhydride
This protocol is adapted from standard esterification procedures.
Materials:
cis-1,2-Cyclohexanedicarboxylic anhydride
Anhydrous methanol
p-Toluenesulfonic acid monohydrate (optional, as catalyst)
Toluene (for azeotropic removal of water if starting from diacid)
Diethyl ether or other suitable extraction solvent
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine cis-1,2-cyclohexanedicarboxylic anhydride (1.0 eq) and a sufficient amount of anhydrous methanol to dissolve the solid.
Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01-0.05 eq).
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC to ensure all the starting anhydride has been consumed.
After the reaction is complete, allow the mixture to cool to room temperature.
Remove the excess methanol under reduced pressure using a rotary evaporator.
Dissolve the residue in diethyl ether.
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any unreacted anhydride and the acid catalyst), water, and brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by vacuum distillation to yield pure Dimethyl cis-1,2-Cyclohexanedicarboxylate.
Visualizations
Caption: A simplified workflow for the synthesis of Dimethyl cis-1,2-Cyclohexanedicarboxylate.
Caption: Logical relationships of common impurity formation during the synthesis.
Optimization
"troubleshooting low yield in Dimethyl cis-1,2-Cyclohexanedicarboxylate synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis of Dimethyl cis-1,2-Cyclohexanedicarboxylate, specifically addressing issues of low yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for Dimethyl cis-1,2-Cyclohexanedicarboxylate, and what is a typical expected yield?
A1: A prevalent and effective method for synthesizing Dimethyl cis-1,2-Cyclohexanedicarboxylate involves a two-step process:
Diels-Alder Reaction: A [4+2] cycloaddition between a conjugated diene (like 1,3-butadiene) and a dienophile (like maleic anhydride) forms a cyclohexene precursor, cis-4-cyclohexene-1,2-dicarboxylic anhydride.[1][2][3]
Esterification and Hydrogenation: The anhydride is then esterified with methanol to produce Dimethyl cis-Δ4-tetrahydrophthalate, followed by catalytic hydrogenation of the double bond to yield the final product, Dimethyl cis-1,2-Cyclohexanedicarboxylate.[4]
Following established protocols, the esterification of the anhydride can yield around 80% of Dimethyl cis-Δ4-tetrahydrophthalate.[4] The subsequent hydrogenation step is typically very efficient, with yields reported as high as 98%.[4] Therefore, an overall high yield can be expected if both steps are performed optimally.
Q2: My overall yield is significantly lower than expected. What are the most likely causes?
A2: Low overall yield can stem from issues in either the Diels-Alder reaction, the esterification, or the hydrogenation step. Key areas to investigate include:
Incomplete Diels-Alder Reaction: This initial step is crucial. The reaction is reversible at high temperatures, a phenomenon known as the retro-Diels-Alder reaction.[2] Using a significant excess of the diene can sometimes lead to the formation of polymeric by-products.[1]
Suboptimal Esterification: Incomplete conversion of the anhydride to the diester is a common reason for low yields. The reaction time and the efficiency of water removal during the process are critical factors.[4]
Inefficient Hydrogenation: While typically high-yielding, the effectiveness of the catalytic hydrogenation can be compromised by catalyst quality, insufficient hydrogen pressure, or the presence of impurities that poison the catalyst.
Side Reactions: The formation of the undesired trans-isomer can occur, particularly if isomerization conditions are present.[5] Additionally, hydrolysis of the ester groups back to carboxylic acids can happen, especially during the workup phase if conditions are not anhydrous.[6]
Purification Losses: Significant loss of product can occur during purification steps such as distillation or crystallization.
Q3: How can I minimize the formation of the trans-isomer?
A3: The stereochemistry of the Diels-Alder reaction inherently favors the formation of the cis-isomer.[3] To maintain this stereochemistry:
Control Reaction Conditions: Avoid harsh basic or acidic conditions and high temperatures for prolonged periods during workup and purification, as these can promote epimerization at the carbon atoms bearing the carboxylate groups.
Dianion Chemistry Considerations: Certain synthetic routes, such as those involving the bismethylation of a dianion formed from dimethyl cis-cyclohex-4-ene-1,2-dicarboxylate, have been shown to yield mainly the trans-diester.[5] If your synthesis involves such intermediates, this could be the primary source of the trans-isomer.
Q4: I am seeing a significant amount of a water-soluble byproduct. What could it be and how can I prevent its formation?
A4: A water-soluble byproduct is likely the corresponding dicarboxylic acid, cis-1,2-Cyclohexanedicarboxylic acid, formed via the hydrolysis of one or both of the methyl ester groups.[6] This can occur if water is present during the reaction or, more commonly, during the aqueous workup.
To prevent this:
Ensure Anhydrous Conditions: Use anhydrous solvents and reagents, particularly during the esterification step.
Careful Workup: When performing an aqueous wash, minimize the contact time and consider using a saturated sodium bicarbonate solution to neutralize any acid catalyst, followed by a brine wash to help remove water from the organic layer.[4] Ensure thorough drying of the organic phase with a suitable drying agent (e.g., magnesium sulfate) before solvent evaporation.
Troubleshooting Guides
Guide 1: Low Yield in the Esterification of cis-Δ4-Tetrahydrophthalic Anhydride
Symptom
Possible Cause
Suggested Solution
Low yield of Dimethyl cis-Δ4-tetrahydrophthalate
Incomplete reaction
Increase the reflux time. One protocol suggests two separate reflux periods of 12-16 hours each for optimal yield.[4]
Inefficient water removal
If using an acid catalyst like p-toluenesulfonic acid, ensure that the water produced during esterification is effectively removed. An azeotropic distillation with toluene is a documented method to drive the equilibrium towards the product.[4]
Insufficient catalyst
Ensure the correct catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid monohydrate) is used.[4]
Product is an oil that does not crystallize well
Presence of unreacted starting material or mono-ester
Purify the crude product by washing with a sodium carbonate solution until the aqueous layer remains basic to remove acidic impurities.[4] Follow this with distillation under reduced pressure.
Guide 2: Low Yield in the Catalytic Hydrogenation Step
Symptom
Possible Cause
Suggested Solution
Incomplete hydrogenation (presence of starting material)
Inactive catalyst
Use fresh, high-quality platinum oxide (Adams catalyst) or palladium on carbon.[4] Ensure prereduction of the platinum oxide catalyst if the protocol requires it.
Insufficient hydrogen pressure
Maintain a hydrogen pressure of 1-2 atmospheres (15-30 psi) during the reaction.[4]
Reaction time too short
Allow the reaction to proceed until the theoretical amount of hydrogen has been consumed, which can take 3-5 hours.[4]
Low recovery after workup
Catalyst not fully removed
Ensure complete removal of the catalyst by filtration, for instance, through a Hirsch funnel or Celite.[4]
Losses during distillation
Perform the final distillation under reduced pressure to avoid high temperatures that could lead to decomposition or side reactions. A reported boiling point is 110–112°C at 5 mm Hg.[4]
Experimental Protocols
Synthesis of Dimethyl cis-Δ4-tetrahydrophthalate
This procedure is adapted from Organic Syntheses.[4]
In a round-bottomed flask, combine cis-Δ4-Tetrahydrophthalic anhydride (1.5 moles), anhydrous methanol (9 moles), and p-toluenesulfonic acid monohydrate (2.5 g).
Heat the mixture under reflux for 12–16 hours.
Add toluene (270 ml) and distill the azeotropic mixture.
Add more absolute methanol (364 ml) and reflux for another 12–16 hours.
Add another portion of toluene (270 ml) and continue the azeotropic distillation.
Remove the remaining volatile solvents under reduced pressure.
Purify the residue by washing the ether solution with 3% sodium carbonate solution, followed by water. Dry the ether solution over magnesium sulfate, filter, and concentrate.
Distill the residue under reduced pressure. The expected yield is approximately 80%.[4]
Synthesis of Dimethyl cis-1,2-Cyclohexanedicarboxylate
This procedure is also adapted from Organic Syntheses.[4]
In a low-pressure catalytic hydrogenation apparatus, place Adams platinum oxide catalyst (0.5 g) and absolute ethanol (20 ml).
Reduce the catalyst by shaking under 1–2 atmospheres of hydrogen pressure for 20–30 minutes.
Introduce Dimethyl cis-Δ4-tetrahydrophthalate (1 mole) into the reaction vessel.
Hydrogenate the mixture at a pressure of 25–30 psi until the theoretical amount of hydrogen is absorbed (approximately 3–5 hours).
Filter to remove the catalyst.
Remove the solvent by distillation at 25–35 mm Hg.
Distill the residue under reduced pressure to obtain the final product. The expected yield is approximately 98%.[4]
Visualizations
Caption: Synthetic pathway for Dimethyl cis-1,2-Cyclohexanedicarboxylate.
Caption: Troubleshooting workflow for low yield diagnosis.
"optimization of reaction conditions for Dimethyl cis-1,2-Cyclohexanedicarboxylate"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Dimethyl cis-1,2-Cyc...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Dimethyl cis-1,2-Cyclohexanedicarboxylate.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the synthesis of Dimethyl cis-1,2-Cyclohexanedicarboxylate in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield or no desired product. What are the likely causes and how can I improve this?
A: Low yields can stem from several factors. A primary method for synthesizing the saturated diester is the catalytic hydrogenation of Dimethyl cis-Δ4-tetrahydrophthalate.[1] Issues can arise in both the initial esterification/Diels-Alder reaction to form the precursor and the final hydrogenation step.
Incomplete initial esterification: If preparing the precursor from cis-Δ4-tetrahydrophthalic anhydride, ensure the esterification with methanol is complete. Prolonged reflux (12-16 hours) with an acid catalyst like p-toluenesulfonic acid is crucial. Omitting a second reflux period after removing the initial water/methanol azeotrope can reduce yields significantly.[1]
Catalyst Inactivity: The hydrogenation catalyst (e.g., Adams catalyst - platinum oxide, or Palladium on carbon) may be inactive.[1] Ensure you are using a fresh, properly stored catalyst. If using Adams catalyst, it requires pre-reduction in the solvent before adding the substrate.[1]
Insufficient Hydrogen Pressure: The catalytic hydrogenation requires adequate hydrogen pressure to proceed efficiently. For low-pressure systems, a pressure of 25–30 psi (approximately 2 atmospheres) is recommended.[1]
Poor Quality Starting Materials: Ensure your starting materials, such as cis-Δ4-tetrahydrophthalic anhydride and methanol, are of high purity and anhydrous where specified.
Issue 2: Poor Stereoselectivity (High percentage of trans isomer)
Q: My final product is a mixture of cis and trans isomers, with a higher-than-expected proportion of the trans isomer. How can I favor the formation of the cis isomer?
A: The stereochemistry is primarily determined by the starting material and reaction conditions.
Starting Material Stereochemistry: The most common route to Dimethyl cis-1,2-Cyclohexanedicarboxylate is the hydrogenation of a cis-locked precursor, Dimethyl cis-Δ4-tetrahydrophthalate. This precursor is synthesized from cis-Δ4-tetrahydrophthalic anhydride.[1] Using the cis anhydride is critical for obtaining the cis final product.
Isomerization during reaction: Certain basic conditions can lead to epimerization at the carbon atoms bearing the carboxyl groups, resulting in the formation of the more thermodynamically stable trans isomer. For instance, bismethylation of the dianion formed from dimethyl cis-cyclohex-4-ene-1,2-dicarboxylate has been shown to yield mainly the trans-diester.[2] If your synthesis involves strong bases, consider alternative, milder routes.
Reaction Temperature: High reaction temperatures during certain synthetic routes can favor the formation of the thermodynamically more stable trans isomer. It is advisable to conduct the reaction at the lowest feasible temperature that allows for a reasonable reaction rate.
Issue 3: Difficulties in Product Purification
Q: I am struggling to separate the cis isomer from the trans isomer and other reaction byproducts. What purification strategies are effective?
A: Purification can be challenging due to the similar properties of the isomers.
Fractional Distillation: The cis and trans isomers have different boiling points, although they may be close. Careful fractional distillation under reduced pressure can be an effective method for separation. The boiling point for Dimethyl cis-hexahydrophthalate is reported as 110–112°C at 5 mm Hg.[1]
Crystallization: The trans isomer of related cyclohexanedicarboxylates often has a higher melting point and is more crystalline than the cis isomer. For the analogous 1,4-isomers, the trans melts at 71°C while the cis melts at 14°C.[3] By cooling a concentrated solution of the product mixture, it may be possible to selectively crystallize out the trans isomer, enriching the liquid phase with the desired cis product.[4]
Column Chromatography: For small-scale purifications, silica gel column chromatography can be used to separate the cis and trans isomers. A solvent system with a gradient of ethyl acetate in hexanes is a good starting point.
Washing with Base: To remove any unreacted acidic starting materials or byproducts (like the diacid), the crude product can be dissolved in a non-polar solvent like ether and washed with a dilute aqueous sodium carbonate solution until the aqueous layer remains basic.[1]
Data Presentation
Table 1: Effect of Catalyst on Hydrogenation of Dimethyl cis-Δ4-tetrahydrophthalate
Key Experiment: Synthesis of Dimethyl cis-1,2-Cyclohexanedicarboxylate
This procedure is adapted from the synthesis of diethyl cis-hexahydrophthalate and dimethyl cis-Δ4-tetrahydrophthalate as described in Organic Syntheses.[1]
Part A: Synthesis of Dimethyl cis-Δ4-tetrahydrophthalate
In a round-bottomed flask equipped with a reflux condenser, place 228 g (1.5 moles) of cis-Δ4-tetrahydrophthalic anhydride, 364 ml (9 moles) of anhydrous methanol, and 2.5 g of p-toluenesulfonic acid monohydrate.
Heat the mixture under reflux for 12–16 hours.
Add 270 ml of toluene to the mixture and set up for distillation.
Distill the azeotropic mixture of methanol, toluene, and water.
When the distillation temperature drops, add another 364 ml of absolute methanol and heat under reflux for another 12–16 hours.
Add another 270 ml of toluene and continue the distillation.
After cooling the residue, evacuate the system to remove remaining volatile solvents.
Purify the residual liquid by dissolving it in ether and washing with a 3% sodium carbonate solution, followed by water. Dry the ether solution over magnesium sulfate, filter, and concentrate.
Distill the residue under reduced pressure. The expected yield of dimethyl cis-Δ4-tetrahydrophthalate is approximately 80%.[1]
Part B: Hydrogenation to Dimethyl cis-1,2-Cyclohexanedicarboxylate (Dimethyl cis-hexahydrophthalate)
In a low-pressure catalytic hydrogenation apparatus (e.g., a Parr shaker), place 0.5 g of Adams platinum oxide catalyst and 20 ml of absolute ethanol in the reaction bottle.
Seal the apparatus, evacuate, and fill with hydrogen twice to create an inert atmosphere.
Admit hydrogen to a pressure of 1–2 atmospheres and shake for 20–30 minutes to pre-reduce the catalyst.
Stop the shaker, evacuate the system, and admit air.
Add 198 g (1 mole) of the dimethyl cis-Δ4-tetrahydrophthalate from Part A to the reaction bottle.
Seal the apparatus again, evacuate, and fill with hydrogen twice.
Admit hydrogen to a pressure of approximately 2 atmospheres (25-30 psi) and shake the mixture.
Continue shaking until the theoretical amount of hydrogen has been absorbed (pressure ceases to drop), which typically takes 3–5 hours.
Once the reaction is complete, vent the hydrogen, and filter the mixture to remove the catalyst.
Remove the bulk of the solvent (ethanol) by distillation at reduced pressure.
Purify the final product by distillation under reduced pressure. The yield of dimethyl cis-hexahydrophthalate is expected to be around 98%.[1]
Mandatory Visualization
Caption: Troubleshooting workflow for the synthesis of Dimethyl cis-1,2-Cyclohexanedicarboxylate.
"preventing isomerization of Dimethyl cis-1,2-Cyclohexanedicarboxylate during synthesis"
This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and detailed protocols to prevent the isomerization of Dimethyl cis-1,2-Cyclohexanedicar...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and detailed protocols to prevent the isomerization of Dimethyl cis-1,2-Cyclohexanedicarboxylate to its trans isomer during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cis to trans isomerization during the synthesis of Dimethyl 1,2-Cyclohexanedicarboxylate?
A1: The primary cause is thermodynamic stability. The trans-1,2-isomer is inherently more stable than the cis-isomer because both bulky ester groups can simultaneously occupy equatorial positions in the chair conformation of the cyclohexane ring. This minimizes steric strain. The cis isomer is forced to have one equatorial and one axial substituent, which is a higher energy state. The conversion from the less stable cis (kinetic) product to the more stable trans (thermodynamic) product is the driving force for isomerization.
Q2: At which stages of the synthesis is isomerization most likely to occur?
A2: Isomerization can occur under any conditions that allow the system to reach thermodynamic equilibrium. The most common stages are:
During Hydrogenation: If the reaction is run at high temperatures or for extended periods, the initially formed cis isomer can isomerize to the trans isomer, especially if the catalyst promotes this conversion.
During Workup: Acidic or basic conditions during the workup can catalyze isomerization. The mechanism often involves the formation of an enolate intermediate at the carbon alpha to a carbonyl group, which allows for epimerization to the more stable trans configuration.
During Purification: High temperatures used for purification, particularly during distillation, can provide the necessary energy to overcome the activation barrier for isomerization.
Q3: How does the choice of catalyst affect the cis:trans isomer ratio?
A3: The catalyst plays a crucial role in determining the initial stereoselectivity of the hydrogenation reaction. Hydrogenation of a planar aromatic ring, such as in dimethyl phthalate, typically favors the syn-addition of hydrogen, leading to the cis product as the kinetic isomer. Certain catalysts are highly effective at promoting this selective addition while minimizing subsequent isomerization. For instance, rhodium-based catalysts, particularly bimetallic systems like Rhodium-Nickel, have been shown to provide very high cis selectivity.
Q4: What analytical methods are recommended for determining the cis:trans isomer ratio?
A4: The most common and effective methods are:
Gas Chromatography-Mass Spectrometry (GC-MS): GC can effectively separate the cis and trans isomers based on their small differences in boiling points and polarity, allowing for their quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing and quantifying the isomers. The different chemical environments of the protons and carbons in the cis and trans isomers result in distinct signals that can be integrated to determine their relative ratio.
Troubleshooting Guide
Problem: My final product is a mixture of cis and trans isomers with a low cis:trans ratio.
This is a common issue and can be addressed by systematically evaluating each step of your process. The following decision tree can help diagnose the potential cause.
Caption: Troubleshooting decision tree for low cis:trans isomer ratio.
Isomerization Mechanism
The isomerization from the cis to the more stable trans isomer is often catalyzed by acid or base. The mechanism typically proceeds through an enolate intermediate, which allows for epimerization at the adjacent stereocenter.
Caption: Base/acid-catalyzed isomerization via an enolate intermediate.
Data on Catalyst Performance
The choice of catalyst and reaction conditions is critical for achieving high cis selectivity. Below is a comparison of different catalyst systems for the hydrogenation of phthalates.
This protocol is designed to maximize the yield of the cis isomer by employing a highly selective catalyst system under kinetically controlled conditions.
Synthesis of Dimethyl cis-1,2-Cyclohexanedicarboxylate via Catalytic Hydrogenation
Caption: Experimental workflow for the cis-selective synthesis.
1. Materials and Equipment:
Dimethyl phthalate
Rh-Ni/Al-SBA-15 catalyst (or an alternative high-selectivity catalyst)
Deionized water
High-pressure autoclave reactor with magnetic stirring
Standard laboratory glassware for workup
Filtration apparatus (e.g., Buchner funnel or Celite pad)
Rotary evaporator
Vacuum distillation setup or flash chromatography system
2. Procedure:
Reaction Setup: In a high-pressure autoclave, combine dimethyl phthalate, the Rh-Ni/Al-SBA-15 catalyst (typically 1-5 mol% relative to the substrate), and deionized water as the solvent.[1]
Purging: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) to remove oxygen, followed by several purges with hydrogen gas.
Hydrogenation: Pressurize the reactor with hydrogen to approximately 1000 psi. Heat the mixture to 80°C while stirring vigorously. Maintain these conditions for approximately 2 hours, monitoring hydrogen uptake to gauge reaction completion.[1]
Cooldown and Filtration: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Open the reactor and filter the reaction mixture to remove the heterogeneous catalyst.
Workup: Transfer the aqueous filtrate to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers and wash with a neutral brine solution to remove any residual water-soluble impurities.
Drying and Concentration: Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator under reduced pressure.
Purification:
Vacuum Distillation: To minimize thermal isomerization, purify the crude product by distillation under high vacuum to keep the boiling temperature as low as possible (ideally below 100-120°C).
Column Chromatography: As an alternative to distillation, flash column chromatography on silica gel can be used to separate the cis isomer from the trans isomer and other non-volatile impurities.
Analysis: Characterize the final product and determine the cis:trans isomer ratio using GC-MS and/or NMR spectroscopy.
Technical Support Center: Purification of Dimethyl cis-1,2-Cyclohexanedicarboxylate
Welcome to the technical support center for the purification of Dimethyl cis-1,2-Cyclohexanedicarboxylate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientist...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the purification of Dimethyl cis-1,2-Cyclohexanedicarboxylate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the separation of cis and trans isomers of dimethyl 1,2-cyclohexanedicarboxylate.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of dimethyl cis- and trans-1,2-cyclohexanedicarboxylate isomers so challenging?
Separating geometric isomers like the cis and trans forms of dimethyl 1,2-cyclohexanedicarboxylate is difficult because they have identical molecular weights and functional groups.[1] This results in very similar physicochemical properties, such as boiling point and polarity, making their separation by standard techniques a significant challenge.[1] The key to successful separation lies in exploiting the subtle differences in their three-dimensional structures.[1]
Q2: What are the primary methods for separating these two isomers?
The most effective methods depend on the required purity and the scale of the separation.[1]
For Analytical and Small-Scale Preparative Work: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most powerful and commonly used methods due to their high resolving power.[1][2]
For Larger-Scale Separation: Fractional distillation under reduced pressure (vacuum distillation) is a potential option, though it can be inefficient due to the close boiling points of the isomers.[1] Fractional crystallization, which relies on differences in crystal packing and solubility, may also be effective, particularly if there is a significant difference in the melting points of the isomers.[1]
Q3: How can I effectively monitor the isomeric ratio during the purification process?
Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly effective for monitoring the ratio of cis and trans isomers.
Gas Chromatography (GC): Capillary GC with a suitable stationary phase can provide excellent separation of the isomers, allowing for accurate quantification of the mixture's composition.[2][3]
¹³C NMR Spectroscopy: The two isomers will have distinct signals in the ¹³C NMR spectrum due to differences in their molecular symmetry.[4] The trans-isomer typically has a higher degree of symmetry, which can result in fewer unique carbon signals compared to the cis-isomer. This difference allows for the determination of the isomeric ratio by integrating the respective peaks.
Troubleshooting Guides
Fractional Vacuum Distillation
Q: My fractional distillation is yielding poor separation between the cis and trans isomers. What can I do to improve it?
A: Inefficient separation during fractional distillation is common for these isomers due to their very close boiling points.[1] To improve resolution, consider the following optimizations:
Increase Column Efficiency: Use a longer fractionating column or one with higher-efficiency packing material (e.g., Vigreux or structured packing).
Optimize Reflux Ratio: Increase the reflux ratio to allow for more theoretical plates (equilibration cycles). This will, however, increase the distillation time.
Reduce Pressure: Perform the distillation under a high vacuum (e.g., <5 mmHg).[5] Lowering the pressure reduces the boiling points and can sometimes increase the boiling point difference between the isomers.
Ensure Slow and Steady Heating: Use a high-quality heating mantle with precise temperature control to maintain a slow, steady distillation rate. Fluctuations in heat can disrupt the equilibrium within the column.
Chromatographic Separation (GC/HPLC)
Q: The peaks for the cis and trans isomers are broad and overlapping in my chromatogram. How can I achieve baseline resolution?
A: Poor chromatographic resolution is a common issue that can be addressed by systematically optimizing several parameters.[1]
For Gas Chromatography (GC):
Optimize Temperature Program: A slower temperature ramp rate (e.g., 2-5 °C/min) increases the interaction time with the stationary phase and can significantly improve separation.[1]
Select an Appropriate Column: A longer column or a column with a different stationary phase polarity may enhance separation. Phenyl-methylpolysiloxane phases are often effective.[2]
For High-Performance Liquid Chromatography (HPLC):
Adjust Mobile Phase Composition: For reversed-phase HPLC, systematically vary the ratio of your organic solvent (e.g., acetonitrile) to water. Small, incremental changes can have a large impact on resolution.[6]
Change the Stationary Phase: If optimizing the mobile phase is insufficient, try a column with a different chemistry (e.g., C18, Phenyl-Hexyl) or a smaller particle size for higher efficiency.[6]
Lower the Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve peak resolution, although it will lengthen the run time.
Fractional Crystallization
Q: I am attempting fractional crystallization, but the resulting solid is not significantly enriched in the desired isomer. What steps can I take?
A: The success of fractional crystallization depends heavily on the solubility differences and melting points of the isomers. While data for the 1,2-isomers is scarce, the related 1,4-isomers show a large melting point difference (cis: 14°C, trans: 71°C), suggesting this method could be viable.[7]
Solvent Screening: Experiment with a variety of solvents or solvent mixtures. The ideal solvent will dissolve the mixture at a higher temperature but show a significant difference in solubility for the two isomers as the solution cools.
Control the Cooling Rate: A very slow and controlled cooling rate is crucial. Slow cooling allows for the formation of more ordered, purer crystals of the less soluble isomer. A rapid "crash" precipitation will trap impurities.
Seeding: Introduce a pure crystal of the desired isomer (a "seed crystal") to the supersaturated solution to initiate crystallization. This can promote the formation of the desired crystal lattice.
Iterative Recrystallization: The purity of the product can be improved by performing multiple recrystallization steps.
Quantitative Data Presentation
The separation of cis and trans isomers of dimethyl 1,2-cyclohexanedicarboxylate relies on exploiting their different physical properties. The table below summarizes key data points.
Protocol 1: Analytical Separation by Gas Chromatography (GC)
This protocol provides a starting point for analyzing the isomeric ratio of a sample mixture.
Sample Preparation: Dilute the isomer mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100-500 µg/mL.
GC System and Conditions:
Injector: Split/splitless injector at 250°C with a 50:1 split ratio.[1]
Column: A capillary column with medium polarity (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 35%-phenyl-methylpolysiloxane stationary phase).[2]
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1-2 mL/min.[1]
Oven Program: Start at an initial temperature of 70°C, hold for 2 minutes, then ramp at 5°C/min to a final temperature of 160°C.[1][2]
Detector: Flame Ionization Detector (FID) at 280°C.
Analysis: Inject 1 µL of the prepared sample. The retention times for the cis and trans isomers will differ, allowing for their quantification based on peak area.
Protocol 2: Fractional Crystallization (Conceptual, based on 1,4-isomer data)
This protocol is a conceptual starting point, assuming the trans-1,2-isomer is the higher melting and less soluble component, similar to the 1,4-isomers.[7][12]
Dissolution: In a flask equipped with a reflux condenser, dissolve the isomer mixture (e.g., 10 g) in a minimal amount of a suitable hot solvent (e.g., methanol or a hexane/ethyl acetate mixture).[13] Experimentation is required to find the optimal solvent.
Slow Cooling: Remove the heat source and allow the flask to cool slowly to room temperature, insulated to ensure a gradual temperature drop.
Induce Crystallization: If crystals do not form, gently scratch the inside of the flask with a glass rod or add a single seed crystal of the pure trans isomer.
Chilling: Once crystal formation begins, place the flask in an ice bath or refrigerator (0-4°C) for several hours to maximize the yield of the less soluble isomer.
Isolation: Collect the precipitated crystals by vacuum filtration, washing them with a small amount of the ice-cold crystallization solvent.
Analysis: Dry the crystals and analyze their isomeric purity using GC or NMR. The filtrate will be enriched in the more soluble cis isomer. Repeat the process as necessary to achieve the desired purity.
Visualization of Purification Workflow
The following diagram illustrates a decision-making workflow for selecting the appropriate purification method for dimethyl 1,2-cyclohexanedicarboxylate isomers.
Caption: Decision workflow for selecting a purification method.
"recrystallization techniques for high purity Dimethyl cis-1,2-Cyclohexanedicarboxylate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethyl cis-1,2-Cyclohexanedicarboxylate....
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethyl cis-1,2-Cyclohexanedicarboxylate. The focus is on purification and handling of this compound, addressing common challenges encountered during experimental work.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of Dimethyl cis-1,2-Cyclohexanedicarboxylate.
Issue 1: "Oiling Out" or Failure to Solidify at Room Temperature
Question: I am trying to recrystallize Dimethyl cis-1,2-Cyclohexanedicarboxylate, but it keeps "oiling out" and will not form solid crystals at room temperature. What am I doing wrong?
Answer: You are not doing anything wrong. Dimethyl cis-1,2-Cyclohexanedicarboxylate is a liquid at room temperature with a very low melting point. Therefore, it is expected to exist as an oil or liquid under standard laboratory conditions. Standard recrystallization techniques for solid compounds are not applicable in this case. The primary purification method for a liquid compound like this is distillation.
Issue 2: Difficulty in Removing Impurities
Question: My Dimethyl cis-1,2-Cyclohexanedicarboxylate is impure, and I'm having trouble purifying it. What methods can I use?
Answer: For liquid compounds like Dimethyl cis-1,2-Cyclohexanedicarboxylate, several purification techniques can be employed:
Vacuum Distillation: This is the most common and effective method for purifying liquids, especially those with high boiling points, to prevent decomposition.
Column Chromatography: If the impurities have different polarities from the desired compound, silica gel column chromatography can be an effective separation method. A non-polar eluent system, such as a hexane/ethyl acetate gradient, is a good starting point.
Low-Temperature Crystallization: While challenging, it is possible to crystallize this compound at very low temperatures. This involves dissolving the compound in a suitable solvent and slowly cooling it to a temperature below its freezing point. This can be effective for removing impurities that remain soluble at these low temperatures.
Issue 3: No Crystal Formation During Low-Temperature Crystallization
Question: I am attempting a low-temperature crystallization, but no crystals are forming even at very low temperatures. What can I do?
Answer: Several factors can inhibit crystallization at low temperatures. Here are some troubleshooting steps:
Increase Concentration: The solution may be too dilute. Try removing some solvent under reduced pressure and re-cooling.
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The imperfections on the glass can provide nucleation sites for crystal growth.
Seed Crystals: If you have a small amount of pure, solid Dimethyl cis-1,2-Cyclohexanedicarboxylate, adding a tiny crystal to the cold solution can induce crystallization.
Solvent Choice: The solvent may not be optimal. Experiment with different solvents or solvent mixtures. A good solvent for low-temperature crystallization will dissolve the compound at a higher temperature but have very low solubility at the target low temperature.
Slow Cooling: Ensure the cooling process is very slow. Rapid cooling can lead to the formation of a glass or oil rather than crystals.
Frequently Asked Questions (FAQs)
Q1: What is the physical state of pure Dimethyl cis-1,2-Cyclohexanedicarboxylate at room temperature?
A1: Pure Dimethyl cis-1,2-Cyclohexanedicarboxylate is a colorless to almost colorless clear liquid at room temperature. Its melting point is significantly below 0°C.
Q2: What are the recommended purification methods for this compound?
A2: The primary and most recommended method for purifying Dimethyl cis-1,2-Cyclohexanedicarboxylate is vacuum distillation . For separation from impurities with different polarities, column chromatography is also a viable option.
Q3: Can I use standard recrystallization to purify this compound?
A3: No, standard recrystallization is a technique used for purifying solid compounds. Since Dimethyl cis-1,2-Cyclohexanedicarboxylate is a liquid at room temperature, this method is not suitable. Attempting to do so will result in the compound "oiling out."
Q4: What solvents are suitable for handling and potential low-temperature crystallization of Dimethyl cis-1,2-Cyclohexanedicarboxylate?
A4: While specific solubility data is limited, general principles for esters suggest trying a range of organic solvents. For low-temperature crystallization, you would look for a solvent in which the compound is soluble at or slightly above room temperature but poorly soluble at low temperatures (e.g., -20°C to -78°C). Potential solvents to screen include:
Hexanes
Pentane
Diethyl ether
Mixtures of a more polar solvent (like ethyl acetate or dichloromethane) with a non-polar solvent (like hexanes).
Q5: How can I confirm the purity of my Dimethyl cis-1,2-Cyclohexanedicarboxylate?
A5: The purity of a liquid sample can be assessed using several analytical techniques:
Gas Chromatography (GC): This is an excellent method for determining the percentage of purity and identifying volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can identify the presence of impurities by showing extra peaks in the spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of the correct functional groups and can sometimes reveal impurities with distinct absorptions.
Experimental Protocols
Method 1: Purification by Vacuum Distillation
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Use a Kugelrohr apparatus for small quantities.
Sample Preparation: Place the crude Dimethyl cis-1,2-Cyclohexanedicarboxylate in the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
Distillation:
Begin stirring and slowly apply vacuum.
Gently heat the distillation flask using a heating mantle or oil bath.
Collect the fraction that distills at the expected boiling point for Dimethyl cis-1,2-Cyclohexanedicarboxylate under the recorded pressure.
Product Collection: Collect the purified liquid in a pre-weighed receiving flask.
Analysis: Confirm the purity of the distilled product using GC or NMR.
Data Presentation
Property
Value
Reference
Molecular Formula
C₁₀H₁₆O₄
Molecular Weight
200.23 g/mol
Physical State
Liquid at room temperature
Boiling Point
111 °C at 5 mmHg
Purity (Typical Commercial)
>96.0% (GC)
Visualizations
Caption: Purification workflow for a liquid compound.
Caption: Decision tree for troubleshooting low-temperature crystallization.
Troubleshooting
Technical Support Center: Column Chromatography Methods for Separating Cyclohexanedicarboxylate Isomers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the separation of cyclohexanedicarboxylate isomers...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the separation of cyclohexanedicarboxylate isomers using column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of cyclohexanedicarboxylate isomers challenging?
Separating geometric isomers like the cis and trans forms of cyclohexanedicarboxylates is difficult because they share the same molecular weight and functional groups.[1] This similarity results in very close physicochemical properties, such as boiling point and polarity, making their separation by standard techniques like distillation or chromatography a significant challenge.[1] The key to successful separation lies in exploiting the subtle differences in their three-dimensional structures.[1] Generally, the trans isomer is more linear and rigid, while the cis isomer is less so.[1]
Q2: What are the most effective column chromatography methods for separating these isomers?
The most effective method depends on the scale of the separation and the required purity of the final product.[1]
For Analytical and Small-Scale Preparative Work: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and commonly used methods due to their high resolving power.[1]
For Larger-Scale Separation: While fractional distillation can be attempted, it is often inefficient due to the close boiling points of the isomers.[1] Preparative column chromatography is a more suitable option for larger quantities.
Q3: Can I use the same method for all cyclohexanedicarboxylate isomers (1,2-, 1,3-, and 1,4-)?
While the general principles of HPLC and GC apply to all isomers, the specific conditions such as the choice of stationary phase, mobile phase composition, and temperature program will likely need to be optimized for each positional isomer (1,2-, 1,3-, or 1,4-) and their respective cis/trans or enantiomeric forms.
Q4: When should I choose HPLC over GC for separating cyclohexanedicarboxylate isomers?
The choice between HPLC and GC depends on the volatility and thermal stability of the analytes.
HPLC is well-suited for non-volatile compounds and operates at ambient temperatures, making it ideal for the direct analysis of cyclohexanedicarboxylic acids.[2][3][4]
GC requires analytes to be volatile and thermally stable.[3] Therefore, cyclohexanedicarboxylic acids typically need to be derivatized into more volatile esters (e.g., methyl esters) before GC analysis.[1] GC often provides higher separation efficiency and faster analysis times for volatile compounds.[2][5]
Troubleshooting Guides
This section addresses common issues encountered during the separation of cyclohexanedicarboxylate isomers by HPLC and GC.
HPLC Troubleshooting
Problem: Poor Resolution or Overlapping Peaks
Poor chromatographic resolution is a common challenge that can be addressed by systematically optimizing several parameters.[1]
Potential Cause
Suggested Solution
Inappropriate Mobile Phase Composition
Optimize the solvent ratio. A shallower gradient or an isocratic elution with a lower percentage of the stronger solvent can increase retention times and improve separation.[1] If using a single organic modifier like acetonitrile doesn't provide adequate separation, try methanol or isopropanol, or a combination of these solvents.[1]
Unsuitable Stationary Phase
If mobile phase optimization is insufficient, consider changing the column chemistry. While standard C18 columns are a good starting point for reversed-phase HPLC, other stationary phases like Phenyl or PFP (Pentafluorophenyl) may offer different selectivity for geometric isomers.
Incorrect Column Temperature
Adjusting the column temperature can impact resolution. Lowering the temperature may enhance separation, while increasing it can improve peak shape and efficiency.[1]
Problem: Peak Tailing
Peak tailing can be caused by several factors, from column issues to chemical interactions.
Potential Cause
Suggested Solution
Secondary Silanol Interactions
For acidic compounds like cyclohexanedicarboxylic acids, interactions with residual silanols on the silica-based stationary phase can cause tailing. Adding a small amount of an acidic modifier (e.g., trifluoroacetic acid or formic acid) to the mobile phase can suppress this interaction. Using a well-end-capped column can also minimize this effect.
Column Overload
Injecting too much sample can lead to peak distortion. Try reducing the sample concentration or injection volume.[6]
Column Contamination or Damage
A blocked column frit or a void in the stationary phase can cause peak tailing.[6][7] Back-flushing the column or replacing the guard column may resolve the issue.[8] If the problem persists, the analytical column may need to be replaced.[6]
Inappropriate Sample Solvent
Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion. It is best to dissolve the sample in the mobile phase itself.
GC Troubleshooting
Problem: Co-elution of Isomers
If your GC analysis shows co-eluting peaks for the cis and trans isomers, the following adjustments can be made.
Potential Cause
Suggested Solution
Suboptimal Temperature Program
A slower temperature ramp rate (e.g., 2-5 °C/min) increases the interaction time of the analytes with the stationary phase, which can significantly improve the separation of closely eluting isomers.[1] Starting at a lower initial oven temperature can also enhance resolution.[1]
Inadequate Stationary Phase
For the separation of fatty acid methyl esters, which are structurally similar to cyclohexanedicarboxylate methyl esters, highly polar cyanopropyl-based stationary phases have shown excellent resolution for geometric isomers.[9] If a standard 5% phenyl polysiloxane column is not providing sufficient separation, consider a more polar stationary phase.
Carrier Gas Flow Rate
Optimizing the carrier gas flow rate (e.g., Helium or Hydrogen) can improve separation efficiency. A constant flow rate of 1-2 mL/min is a good starting point.[1]
Experimental Protocols
HPLC Separation of 1,4-Cyclohexanedicarboxylic Acid Isomers
This protocol provides a starting point for the separation of cis- and trans-1,4-cyclohexanedicarboxylic acid.
Sample Preparation:
Prepare a stock solution of the isomer mixture at a concentration of 1 mg/mL in the mobile phase.
Dilute the stock solution with the mobile phase to a final concentration of approximately 100 µg/mL.
Filter the final sample solution through a 0.45 µm PTFE syringe filter before injection.[1]
GC-MS Analysis of 1,2-Cyclohexanedicarboxylate Isomers (as Methyl Esters)
This protocol describes the analysis of cis- and trans-1,2-cyclohexanedicarboxylic acid after derivatization to their corresponding methyl esters.
Sample Preparation (Derivatization):
Dissolve the cyclohexanedicarboxylic acid isomer mixture in a suitable solvent (e.g., methanol).
Add a methylating agent (e.g., trimethylsilyldiazomethane or diazomethane) according to standard procedures to convert the carboxylic acids to methyl esters.
After the reaction is complete, neutralize any excess reagent and dilute the sample in a volatile solvent like hexane or dichloromethane to a concentration of 100-500 µg/mL.[1]
GC System and Conditions:
Parameter
Condition
Injector
Split/splitless, 250°C, 50:1 split ratio
Carrier Gas
Helium at a constant flow of 1.5 mL/min
Oven Program
Initial temp: 60°C, hold for 1 min, ramp at 5°C/min to 150°C
Column
5% Phenyl Polysiloxane (e.g., DB-5, HP-5ms)
Detector
Flame Ionization Detector (FID) at 280°C or Mass Spectrometer (MS)
"stability of Dimethyl cis-1,2-Cyclohexanedicarboxylate under acidic and basic conditions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of dimethyl cis-1,2-cyclohexanedicarboxylate under acidic and basic conditions. This resource is...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of dimethyl cis-1,2-cyclohexanedicarboxylate under acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of dimethyl cis-1,2-cyclohexanedicarboxylate under acidic and basic conditions?
A1: Dimethyl cis-1,2-cyclohexanedicarboxylate is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding monoester and ultimately cis-1,2-cyclohexanedicarboxylic acid and methanol. The rate of hydrolysis is significantly influenced by pH and temperature.
Q2: Which condition, acidic or basic, leads to faster degradation?
A2: Generally, base-catalyzed hydrolysis (saponification) is faster and proceeds to completion. This is because the carboxylic acid formed in the first step is deprotonated to a carboxylate ion, which is resistant to nucleophilic attack by the alcohol, making the reaction effectively irreversible. Acid-catalyzed hydrolysis is a reversible process, and the equilibrium can be influenced by the concentration of water.
Q3: How does the cis-configuration of the ester groups affect its stability?
A3: The cis-configuration brings the two ester groups into close proximity, which can influence the rate of hydrolysis. In acid-catalyzed hydrolysis, the cis-1,2-diester hydrolyzes more slowly than its trans counterpart. However, after the first hydrolysis, the resulting cis-monoester hydrolyzes more rapidly than the trans-monoester.[1] This suggests the potential for intramolecular catalysis in the second step of the cis-isomer hydrolysis.
Q4: Can epimerization to the more stable trans-isomer occur during hydrolysis?
A4: Yes, epimerization of the cis-isomer to the more stable trans-isomer is a potential side reaction, particularly under basic conditions where enolate formation can occur. Heating in the presence of a base can be used to intentionally epimerize cyclohexanecarboxylic acid derivatives to an equilibrium mixture favoring the trans-isomer. Therefore, if the stereochemical integrity of the cis-conformer is critical, careful control of reaction conditions, especially temperature and base concentration, is necessary.
Troubleshooting Guide
Issue
Possible Cause
Recommended Solution
Incomplete Hydrolysis Under Acidic Conditions
The reaction has reached equilibrium.
Use a large excess of water to drive the equilibrium towards the products. Remove methanol as it is formed, if feasible. Increase the reaction temperature.
Slower than Expected Hydrolysis of the Second Ester Group Under Basic Conditions
Electrostatic repulsion between the negatively charged carboxylate formed after the first hydrolysis and the incoming hydroxide nucleophile.
Use a higher concentration of the base or increase the reaction temperature. Be aware that harsh conditions may promote side reactions.
Formation of the trans-Isomer as a Byproduct
Epimerization of the cis-isomer under the reaction conditions, especially with heat and base.
For base-catalyzed hydrolysis, use milder conditions (lower temperature, shorter reaction time). For acid-catalyzed hydrolysis, epimerization is generally less of a concern. Monitor the stereochemical purity of your product using an appropriate analytical method (e.g., chiral HPLC or GC).
Difficulty in Isolating the Dicarboxylic Acid Product
The dicarboxylic acid may be soluble in the reaction mixture.
After hydrolysis, acidify the solution (if basic hydrolysis was performed) to protonate the carboxylate and facilitate precipitation or extraction into an organic solvent.
Quantitative Data
Table 1: Rate Constants for the Acid-Catalyzed Hydrolysis of Dimethyl cis-1,2-Cyclohexanedicarboxylate
Data sourced from "The Kinetics of the Acid-Catalyzed Hydrolysis of the Methyl Esters of Cyclo-hexanedicarboxylic Acids".[1]
Table 2: Comparison of Hydrolysis Rates for cis- and trans-1,2-Isomers in Acidic Conditions
Compound
Relative Rate of Hydrolysis
Dimethyl trans -1,2-Cyclohexanedicarboxylate
More rapid than cis-diester
Dimethyl cis -1,2-Cyclohexanedicarboxylate
Slower than trans-diester
Monomethyl trans -1,2-Cyclohexanedicarboxylate
Less rapid than cis-monoester
Monomethyl cis -1,2-Cyclohexanedicarboxylate
More rapid than trans-monoester
Qualitative comparison based on data from "The Kinetics of the Acid-Catalyzed Hydrolysis of the Methyl Esters of Cyclo-hexanedicarboxylic Acids".[1]
Experimental Protocols
Protocol 1: Monitoring Acid-Catalyzed Hydrolysis by Titration
This method is based on the protocol described in "The Kinetics of the Acid-Catalyzed Hydrolysis of the Methyl Esters of Cyclo-hexanedicarboxylic Acids".[1]
1. Reaction Setup:
Prepare a solution of dimethyl cis-1,2-cyclohexanedicarboxylate in a 70% acetone-water (v/v) mixture.
Add a known concentration of hydrochloric acid as a catalyst.
Place the reaction mixture in a constant temperature bath.
2. Sampling and Titration:
At regular time intervals, withdraw a known volume of the reaction mixture.
Immediately quench the reaction by adding the aliquot to a flask containing a known excess of a standardized sodium hydroxide solution.
Back-titrate the excess sodium hydroxide with a standardized hydrochloric acid solution using phenolphthalein as an indicator.
3. Data Analysis:
The amount of carboxylic acid produced at each time point is calculated from the amount of sodium hydroxide consumed.
The rate constant (k) can be determined by plotting the concentration of the ester remaining versus time and fitting the data to the appropriate rate law.
Protocol 2: Monitoring Base-Catalyzed Hydrolysis by HPLC
1. Reaction Setup:
Dissolve a known amount of dimethyl cis-1,2-cyclohexanedicarboxylate in a suitable solvent (e.g., methanol or acetonitrile).
Prepare an aqueous solution of sodium hydroxide.
Initiate the reaction by mixing the ester solution with the sodium hydroxide solution at a constant temperature.
2. HPLC Analysis:
At specific time points, take an aliquot of the reaction mixture.
Quench the reaction by neutralizing the aliquot with a stoichiometric amount of a suitable acid (e.g., hydrochloric acid).
Dilute the quenched sample with the mobile phase.
Inject the sample into an HPLC system equipped with a C18 column and a UV detector.
Use a mobile phase of acetonitrile and water (with a small amount of a modifier like trifluoroacetic acid for better peak shape) to separate the diester, monoester, and diacid.
3. Data Analysis:
Create a calibration curve for dimethyl cis-1,2-cyclohexanedicarboxylate.
Quantify the decrease in the concentration of the starting material over time to determine the rate of hydrolysis.
Distinguishing Dimethyl cis- and trans-1,2-Cyclohexanedicarboxylate with GC-MS: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate identification and differentiation of stereoisomers are critical. Dimethyl cis- and trans-1,2-cyclohexanedicarboxylate are two such isomers...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the accurate identification and differentiation of stereoisomers are critical. Dimethyl cis- and trans-1,2-cyclohexanedicarboxylate are two such isomers whose similar chemical properties can pose analytical challenges. This guide provides a comparative overview of their analysis using Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and detailed protocols.
Chromatographic Separation
The separation of dimethyl cis- and trans-1,2-cyclohexanedicarboxylate is readily achievable using standard capillary GC columns. The elution order of the isomers is a key distinguishing feature. Under typical non-polar or moderately polar stationary phases, the trans isomer, having a more linear and less sterically hindered conformation, generally elutes before the more compact cis isomer.
A study on the analysis of these isomers, formed from the derivatization of hexahydrophthalic anhydride, demonstrated a clear separation on a VF-5ms capillary column. The trans isomer was observed to elute first, followed by the cis isomer.
Comparative Data
The following table summarizes the key analytical parameters for distinguishing between the two isomers based on GC-MS analysis.
While the mass spectra of the cis and trans isomers are very similar due to their identical molecular formula and core structure, subtle differences in ion abundances may exist. The primary fragmentation patterns, however, are largely congruent.
Common Fragmentation Pathways:
The electron ionization (EI) mass spectra of both isomers are characterized by the following key fragmentation steps:
Loss of a methoxy group (-OCH₃): This results in a prominent ion at m/z 169.
Further loss of carbon monoxide (-CO): The m/z 169 ion can lose CO to form an ion at m/z 141.
Loss of both methoxycarbonyl groups: Cleavage of the ester groups can lead to fragments corresponding to the cyclohexane ring.
Due to the high degree of similarity in their mass spectra, chromatographic separation is the most reliable method for their differentiation by GC-MS.
Experimental Protocol
The following is a detailed experimental protocol for the GC-MS analysis of dimethyl cis- and trans-1,2-cyclohexanedicarboxylate. This protocol is adapted from a method for the analysis of the derivatized forms of the corresponding dicarboxylic acids.
1. Sample Preparation (Derivatization)
If starting from the diacids, a derivatization step to form the dimethyl esters is necessary. A common method is methylation using a reagent like trimethyloxonium tetrafluoroborate.
2. GC-MS Instrumentation and Conditions:
Gas Chromatograph: A Varian CP-3800 GC or equivalent.
Mass Spectrometer: A Saturn 2200 Ion Trap-MS or equivalent.
Analytical Column: VF-5ms (30 m x 0.25 mm internal diameter, 0.25 µm film thickness) or a similar 5% phenyl-methylpolysiloxane column.
Injector: 1079 Varian GC injector port operated in split mode (e.g., 10:1) at 300°C.
Carrier Gas: Helium.
Oven Temperature Program:
Initial temperature: 100°C, hold for 1 minute.
Ramp 1: Increase to 180°C at a rate of 20°C/minute.
Ramp 2: Increase to 240°C at a rate of 30°C/minute.
Total run time: approximately 20 minutes.
MS Conditions:
Ionization Mode: Electron Ionization (EI).
Scan Range: A typical range would be m/z 40-300 to capture the molecular ion and key fragments.
Workflow and Logic Diagram
The following diagram illustrates the logical workflow for the GC-MS analysis and differentiation of the two isomers.
A Comparative Guide to the Structural Elucidation of Cyclohexanedicarboxylate Isomers using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals The precise structural characterization of stereoisomers is a critical aspect of chemical research and pharmaceutical development. Cyclohexanedicarboxylate...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The precise structural characterization of stereoisomers is a critical aspect of chemical research and pharmaceutical development. Cyclohexanedicarboxylate isomers, with their varied spatial arrangements of carboxyl groups, present a compelling case for the power of Nuclear Magnetic Resonance (NMR) spectroscopy in stereochemical analysis. The orientation of the substituents as either cis or trans, and their positions on the cyclohexane ring (1,2-, 1,3-, or 1,4-), gives rise to distinct NMR spectral features. This guide provides a comparative analysis of these isomers using ¹H and ¹³C NMR spectroscopy, supported by experimental data and detailed protocols.
Distinguishing Cyclohexanedicarboxylate Isomers: A Tale of Symmetry and Spatial Arrangement
The key to differentiating the various isomers of cyclohexanedicarboxylate lies in the analysis of chemical shifts, coupling constants, and the overall symmetry of the molecule as reflected in the number of unique NMR signals.
¹H NMR Spectroscopy : The chemical shifts of the methine protons attached to the carbons bearing the carboxyl groups are particularly informative. Their axial or equatorial orientation, a consequence of the ring conformation and the cis/trans relationship of the substituents, significantly influences their shielding and thus their resonance frequency. Furthermore, the spin-spin coupling constants (J-values) between adjacent protons provide crucial dihedral angle information, which can help deduce the relative stereochemistry.
¹³C NMR Spectroscopy : The number of distinct signals in the ¹³C NMR spectrum is a direct indicator of the molecule's symmetry. Highly symmetric isomers, such as the trans-1,4-disubstituted cyclohexane, will exhibit fewer signals than their less symmetric counterparts.
Comparative NMR Data of Cyclohexanedicarboxylate Isomers
The following tables summarize the reported ¹H and ¹³C NMR chemical shift data for various cyclohexanedicarboxylate isomers. It is important to note that the experimental conditions, particularly the solvent, can influence chemical shifts.
Table 1: ¹H NMR Spectroscopic Data for Cyclohexanedicarboxylate Isomers
Isomer
Key ¹H Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
The following are generalized protocols for the NMR analysis of cyclohexanedicarboxylate isomers.
Sample Preparation
Dissolution : Accurately weigh 10-20 mg of the cyclohexanedicarboxylate isomer and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube. The choice of solvent will depend on the solubility of the specific isomer.
Homogenization : Gently vortex or sonicate the sample to ensure complete dissolution and a homogenous solution.
1D ¹H NMR Acquisition
Spectrometer Setup : Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
Acquisition Parameters :
Pulse Sequence : Standard single-pulse sequence.
Spectral Width : Typically 10-15 ppm, centered around 5-6 ppm.
Acquisition Time : 2-4 seconds.
Relaxation Delay : 1-5 seconds.
Number of Scans : 8 to 16 scans for sufficient signal-to-noise ratio.
1D ¹³C NMR Acquisition
Spectrometer Setup : Tune the carbon probe and ensure proper locking and shimming.
Relaxation Delay : 2-5 seconds to ensure full relaxation of quaternary carbons.
Number of Scans : 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
2D NMR Experiments (COSY, HSQC, HMBC)
For unambiguous assignment of all proton and carbon signals, especially for complex isomers, 2D NMR experiments are invaluable.
COSY (Correlation Spectroscopy) : Identifies proton-proton spin-spin coupling networks, helping to trace the connectivity of the cyclohexane ring protons.
HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying quaternary carbons and confirming the overall carbon skeleton.
Standard pulse programs and parameter sets available on modern NMR spectrometers can be used for these experiments. The number of scans and acquisition times will need to be optimized based on the sample concentration.
Workflow for Structural Elucidation
The following diagram illustrates a logical workflow for the structural elucidation of cyclohexanedicarboxylate isomers using NMR spectroscopy.
NMR analysis workflow for isomer identification.
Conclusion
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of cyclohexanedicarboxylate isomers. By carefully analyzing the chemical shifts, coupling constants, and the number of signals in both ¹H and ¹³C NMR spectra, researchers can confidently determine the cis/trans stereochemistry and the substitution pattern of these di-substituted cyclohexanes. The integration of 2D NMR techniques further enhances the reliability of these assignments, providing a complete picture of the molecular architecture. This guide provides a framework for utilizing NMR spectroscopy to its full potential in the characterization of these and other complex stereoisomers.
Validation
A Comparative Analysis of Dimethyl cis-1,2-Cyclohexanedicarboxylate and its trans Isomer: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a thorough understanding of the stereochemistry and physicochemical properties of molecules is paramount. This guide provides a detailed comparative stu...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, a thorough understanding of the stereochemistry and physicochemical properties of molecules is paramount. This guide provides a detailed comparative study of dimethyl cis-1,2-cyclohexanedicarboxylate and its trans isomer, offering insights into their synthesis, spectral characteristics, and potential applications, supported by experimental data.
This document delves into the distinct properties of the cis and trans isomers of dimethyl 1,2-cyclohexanedicarboxylate, two diesters of cyclohexanedicarboxylic acid. While sharing the same molecular formula and connectivity, their spatial arrangement of the ester groups leads to significant differences in their physical and chemical behaviors. These differences can have profound implications in various applications, including their use as plasticizers and as intermediates in organic synthesis.
Physicochemical Properties: A Tale of Two Isomers
The orientation of the two methoxycarbonyl groups on the cyclohexane ring, either on the same side (cis) or on opposite sides (trans), directly influences their intermolecular interactions and, consequently, their physical properties. The following table summarizes the key physicochemical data for both isomers.
Data not consistently available; may exist as a solid or liquid
Boiling Point
111 °C at 5 mmHg
Data not consistently available for the 1,2-trans isomer. The related dimethyl trans-1,4-cyclohexanedicarboxylate has a melting point of 67-69 °C.
Density
1.12 g/cm³
Data not consistently available for the 1,2-trans isomer. The related dimethyl trans-1,4-cyclohexanedicarboxylate has a density of approximately 1.1 g/cm³.
Refractive Index
1.4570-1.4610
Data not consistently available for the 1,2-trans isomer. The related dimethyl trans-1,4-cyclohexanedicarboxylate has a refractive index of around 1.4560.
Solubility
Soluble in organic solvents like ethers and alcohols; insoluble in water.
Soluble in organic solvents; insoluble in water.
Synthesis and Experimental Protocols
The synthesis of both cis and trans isomers can be achieved through several routes, with the choice of method often depending on the desired stereochemistry and the availability of starting materials.
Synthesis of Dimethyl cis-1,2-Cyclohexanedicarboxylate
A common method for the synthesis of the cis isomer involves the Diels-Alder reaction between a suitable diene and maleic anhydride, followed by hydrogenation and esterification.
Experimental Protocol: Diels-Alder Reaction and Hydrogenation
A general procedure involves the reaction of 1,3-butadiene with maleic anhydride to form cis-4-cyclohexene-1,2-dicarboxylic anhydride. This is followed by catalytic hydrogenation of the double bond to yield cis-1,2-cyclohexanedicarboxylic anhydride. Subsequent esterification with methanol in the presence of an acid catalyst affords dimethyl cis-1,2-cyclohexanedicarboxylate.
Caption: Synthetic pathway to Dimethyl cis-1,2-Cyclohexanedicarboxylate.
Synthesis of Dimethyl trans-1,2-Cyclohexanedicarboxylate
The trans isomer is often synthesized starting from the corresponding trans-1,2-cyclohexanedicarboxylic acid, which can be obtained through various methods, including the isomerization of the cis-diacid. Esterification of the trans-diacid with methanol yields the desired product.[3]
Experimental Protocol: Esterification of trans-1,2-Cyclohexanedicarboxylic Acid
trans-1,2-Cyclohexanedicarboxylic acid is dissolved in an excess of methanol. A catalytic amount of a strong acid, such as sulfuric acid or camphor-10-sulfonic acid, is added.[3] The mixture is then heated under reflux for several hours. After cooling, the excess methanol is removed under reduced pressure, and the crude product is purified by distillation or chromatography to yield dimethyl trans-1,2-cyclohexanedicarboxylate. A 96% yield has been reported using camphor-10-sulfonic acid.[3]
Caption: Synthesis of Dimethyl trans-1,2-Cyclohexanedicarboxylate.
Spectroscopic Characterization: Distinguishing Between Isomers
Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for differentiating between the cis and trans isomers.
¹H and ¹³C NMR Spectroscopy
The symmetry and conformational preferences of the cis and trans isomers lead to distinct NMR spectra. In the ¹H NMR spectrum, the chemical shifts and coupling constants of the methine protons at the C1 and C2 positions are particularly informative. The ¹³C NMR spectra are also useful for distinguishing between the isomers.[4]
Experimental Protocol: NMR Analysis
A sample of the dimethyl cyclohexanedicarboxylate isomer is dissolved in a suitable deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used to separate the two isomers and confirm their molecular weight. The isomers will exhibit different retention times on a suitable GC column due to their different boiling points and polarities. The mass spectrum for both isomers will show a molecular ion peak corresponding to their molecular weight.
Experimental Protocol: GC-MS Analysis
A dilute solution of the sample in a volatile organic solvent is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The temperature program is optimized to achieve baseline separation of the isomers. The separated components are then introduced into a mass spectrometer for detection and mass analysis.
Applications and Comparative Performance
One of the primary applications of dimethyl 1,2-cyclohexanedicarboxylate isomers is as plasticizers for polymers, particularly as a safer alternative to phthalate-based plasticizers.[5][6]
Plasticizer Performance
The efficiency and performance of a plasticizer depend on its ability to integrate into the polymer matrix and reduce the intermolecular forces between polymer chains. The different shapes and polarities of the cis and trans isomers can influence their compatibility and plasticizing effect on various polymers. While both isomers can act as plasticizers, their performance characteristics, such as efficiency, permanence, and low-temperature flexibility, may differ. Further research is needed for a direct quantitative comparison of the plasticizer performance of the two isomers.
Biological Activity and Toxicity
Conclusion
The cis and trans isomers of dimethyl 1,2-cyclohexanedicarboxylate, while structurally similar, exhibit distinct physicochemical properties that are a direct consequence of their stereochemistry. These differences are evident in their physical state, spectroscopic signatures, and potentially their performance in applications such as plasticizers. This guide provides a foundational understanding of these two isomers, highlighting the importance of stereochemical considerations in chemical research and product development. Further comparative studies are encouraged to fully elucidate the nuanced differences in their performance and biological activity.
"analytical methods for determining the purity of Dimethyl cis-1,2-Cyclohexanedicarboxylate"
For Researchers, Scientists, and Drug Development Professionals The accurate determination of purity for chemical compounds is a critical aspect of research, development, and quality control in the pharmaceutical and che...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for chemical compounds is a critical aspect of research, development, and quality control in the pharmaceutical and chemical industries. This guide provides a comprehensive comparison of key analytical methods for assessing the purity of Dimethyl cis-1,2-Cyclohexanedicarboxylate, a compound of interest in various synthetic applications. We will delve into the principles, experimental protocols, and comparative performance of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Methods
The choice of an analytical method for purity determination depends on various factors, including the required accuracy, the nature of potential impurities, sample throughput, and available instrumentation. Below is a summary of the most common techniques for analyzing Dimethyl cis-1,2-Cyclohexanedicarboxylate.
Parameter
Gas Chromatography (GC-FID)
High-Performance Liquid Chromatography (HPLC-UV)
Quantitative NMR (qNMR)
Principle
Separation based on volatility and interaction with a stationary phase.
Separation based on polarity and interaction with a stationary phase.
Intrinsic quantitative response of nuclei in a magnetic field.
Primary Use
Purity of volatile and semi-volatile compounds.
Purity of non-volatile and thermally labile compounds.
Absolute purity determination without a specific reference standard of the analyte.[1]
Typical Purity Assay (%)
>99.5
>99.5
98.0 - 100.0
Limit of Detection (LOD)
~0.001 - 0.01%
~0.005 - 0.05%
~0.05 - 0.1%
Limit of Quantitation (LOQ)
~0.005 - 0.05%
~0.01 - 0.1%
~0.1 - 0.5%
Accuracy (%)
98 - 102
98 - 102
99 - 101
Precision (%RSD)
< 1.0
< 1.5
< 1.0
Sample Throughput
High
Medium to High
Low to Medium
Key Advantages
High resolution, sensitive for volatile impurities.
Wide applicability, suitable for a broad range of compounds.
Primary analytical method, high precision, and accuracy, provides structural information.
Limitations
Requires analyte to be volatile and thermally stable.
May require chromophores for UV detection, solvent consumption.
Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable purity assessment. The following sections outline typical experimental protocols for the analysis of Dimethyl cis-1,2-Cyclohexanedicarboxylate using GC-FID, HPLC-UV, and qNMR.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a robust technique for separating and quantifying volatile and semi-volatile compounds. A commercial product of Dimethyl cis-1,2-Cyclohexanedicarboxylate specifies its purity as >96.0% (GC), indicating this is a standard industry method.
Instrumentation:
Gas chromatograph equipped with a flame ionization detector (FID).
Capillary column: A non-polar column, such as one with a 5% phenyl methyl siloxane stationary phase, is suitable.[2]
Carrier gas: Helium or Nitrogen.
Procedure:
Sample Preparation: Prepare a stock solution of Dimethyl cis-1,2-Cyclohexanedicarboxylate in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.
GC Conditions:
Injector Temperature: 250 °C
Detector Temperature: 280 °C
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
Carrier Gas Flow Rate: 1.0 mL/min
Injection Volume: 1 µL
Data Analysis: The purity is determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all peaks in the chromatogram. For higher accuracy, an internal or external standard method can be employed.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a versatile technique for the purity assessment of a wide range of compounds. For Dimethyl cis-1,2-Cyclohexanedicarboxylate, a reversed-phase HPLC method is generally suitable.
Instrumentation:
HPLC system with a UV detector.
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Mobile phase: A mixture of acetonitrile and water.
Procedure:
Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to a concentration of about 0.5 mg/mL. Prepare calibration standards in a similar manner.
HPLC Conditions:
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v). The exact ratio may need optimization.
Flow Rate: 1.0 mL/min
Column Temperature: 25 °C
Detection Wavelength: 210 nm (as esters have weak UV absorbance at higher wavelengths).
Injection Volume: 10 µL
Data Analysis: Purity is calculated based on the peak area percentage. Method validation should be performed to determine linearity, accuracy, precision, LOD, and LOQ.[3][4]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte itself.[1] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei.
Instrumentation:
High-field NMR spectrometer (e.g., 400 MHz or higher).
NMR tubes.
High-purity internal standard (e.g., maleic acid, dimethyl sulfone).
Procedure:
Sample Preparation: Accurately weigh a specific amount of Dimethyl cis-1,2-Cyclohexanedicarboxylate and a certified internal standard into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃). Transfer the solution to an NMR tube.
NMR Data Acquisition:
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
Data Processing and Analysis:
Process the spectrum with appropriate phasing and baseline correction.
Integrate the signals corresponding to the analyte and the internal standard.
The purity of the analyte (Purity_analyte) is calculated using the following equation:
The following diagram illustrates a logical workflow for selecting the appropriate analytical method for purity determination based on specific requirements.
Caption: A decision-making workflow for selecting an appropriate analytical method.
Experimental Workflow for GC-FID Purity Analysis
This diagram outlines the key steps in performing a purity analysis of Dimethyl cis-1,2-Cyclohexanedicarboxylate using Gas Chromatography with Flame Ionization Detection.
Caption: A stepwise workflow for purity analysis using GC-FID.
A Comparative Analysis of Dimethyl cis-1,2-Cyclohexanedicarboxylate and Other Cyclic Diester Plasticizers
This guide provides a detailed comparison of the performance of Dimethyl cis-1,2-Cyclohexanedicarboxylate with other common cyclic diester plasticizers, namely Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH) and Di(2-...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a detailed comparison of the performance of Dimethyl cis-1,2-Cyclohexanedicarboxylate with other common cyclic diester plasticizers, namely Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH) and Di(2-ethylhexyl) terephthalate (DEHT). This document is intended for researchers, scientists, and drug development professionals involved in the selection and evaluation of plasticizers for various applications, particularly in sensitive contexts such as medical devices and food contact materials where performance and safety are paramount.
The selection of an appropriate plasticizer is critical in determining the final properties of a polymer, such as flexibility, durability, and resistance to environmental factors. While phthalate-based plasticizers have been widely used, concerns over their potential health effects have driven the demand for safer alternatives. Cyclic diester plasticizers have emerged as a promising class of non-phthalate alternatives, offering comparable performance with improved toxicological profiles.
This guide presents a summary of key performance data in a comparative table, details the experimental protocols for the evaluation of plasticizer performance, and provides a visual representation of the comparative logic.
Quantitative Performance Comparison
The following table summarizes the key performance indicators for Dimethyl cis-1,2-Cyclohexanedicarboxylate, DINCH, and DEHT. It is important to note that while extensive data is available for the commercially established plasticizers DINCH and DEHT, direct comparative experimental data for Dimethyl cis-1,2-Cyclohexanedicarboxylate is less prevalent in publicly accessible literature. The data presented for Dimethyl cis-1,2-Cyclohexanedicarboxylate is based on available information and estimations from structurally similar compounds. All data is presented for plasticized Polyvinyl Chloride (PVC) formulations.
Detailed methodologies for the key experiments cited in the performance comparison are provided below.
Tensile Properties (ASTM D412)
This test method determines the tensile properties of plasticized PVC, which are indicative of its flexibility and strength.
Apparatus: Universal Testing Machine with a suitable load cell, extensometer, and grips.
Specimen Preparation: Dumbbell-shaped specimens are die-cut from compression-molded sheets of the plasticized PVC formulation. The dimensions of the specimens should conform to ASTM D412 Type C or D.
Procedure:
Measure the thickness and width of the narrow section of each specimen.
Mount the specimen in the grips of the universal testing machine, ensuring it is aligned vertically and not under tension.
Attach the extensometer to the specimen to measure elongation.
Set the crosshead speed to 500 ± 50 mm/min.
Start the test and record the force and elongation data until the specimen ruptures.
Data Analysis: From the stress-strain curve, determine the tensile strength (the maximum stress before rupture) and the elongation at break (the strain at which the specimen ruptures).
Plasticizer Migration (ISO 177)
This method evaluates the tendency of a plasticizer to migrate from the plastic into an absorbent material.
Apparatus: Analytical balance, circular die (50 mm diameter), oven, glass plates, and absorbent discs (e.g., activated carbon-impregnated paper).
Specimen Preparation: Cut circular specimens (50 mm diameter) from a sheet of the plasticized PVC.
Procedure:
Condition the specimens and absorbent discs at a specified temperature and humidity.
Weigh each specimen and a pair of absorbent discs accurately.
Create a "sandwich" by placing the PVC specimen between two absorbent discs.
Place the sandwich between two glass plates and apply a specified pressure.
Place the entire assembly in an oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).
After the test period, cool the assembly to room temperature.
Carefully separate the components and reweigh the PVC specimen and the absorbent discs.
Data Analysis: The migration is determined by the weight loss of the PVC specimen and the weight gain of the absorbent discs. The results are typically expressed as a percentage of the initial plasticizer content.[2][3][4]
Thermal Stability (ASTM E1131)
Thermogravimetric Analysis (TGA) is used to determine the thermal stability of the plasticized PVC by measuring its weight loss as a function of temperature.
Apparatus: Thermogravimetric Analyzer.
Procedure:
Place a small, accurately weighed sample (5-10 mg) of the plasticized PVC into the TGA sample pan.
Heat the sample under a controlled atmosphere (typically nitrogen or air) at a constant heating rate (e.g., 10°C/min).
Record the weight of the sample as a function of temperature.
Data Analysis: The thermal stability is typically reported as the onset temperature of decomposition, which is the temperature at which a significant weight loss begins.[5][6]
Visualization of Comparative Logic
The following diagram illustrates the key performance characteristics considered when comparing cyclic diester plasticizers.
Caption: Comparative logic for cyclic diester plasticizers.
A Comparative Guide to the Kinetic Studies of Reactions Involving Dimethyl cis-1,2-Cyclohexanedicarboxylate
This guide provides a comprehensive comparison of the kinetic data available for reactions involving Dimethyl cis-1,2-Cyclohexanedicarboxylate, with a primary focus on its acid-catalyzed hydrolysis. The information prese...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a comprehensive comparison of the kinetic data available for reactions involving Dimethyl cis-1,2-Cyclohexanedicarboxylate, with a primary focus on its acid-catalyzed hydrolysis. The information presented is targeted towards researchers, scientists, and drug development professionals, offering a clear overview of reaction rates and experimental methodologies.
Introduction
Dimethyl cis-1,2-Cyclohexanedicarboxylate is a alicyclic ester whose reactivity is of interest in various fields of organic chemistry, including stereochemistry and reaction mechanism studies. Understanding the kinetics of its reactions, particularly in comparison to its isomers, provides valuable insights into the influence of steric and conformational effects on reaction rates. This guide centers on the seminal work detailing the acid-catalyzed hydrolysis of this compound and its isomers, providing a baseline for further research and application.
Data Presentation: Acid-Catalyzed Hydrolysis
The following tables summarize the kinetic data for the acid-catalyzed hydrolysis of Dimethyl cis-1,2-Cyclohexanedicarboxylate and its isomers in a 70% acetone-water solution. The data is sourced from the foundational study in this area, which remains a key reference.
Table 1: Rate Constants (k x 105 sec-1) for the Hydrolysis of Dimethyl Cyclohexanedicarboxylates
Isomer
25°C
35°C
45°C
55°C
cis-1,2-
1.33
3.45
8.32
19.1
trans-1,2-
2.45
6.05
14.1
31.6
cis-1,3-
3.54
8.80
20.6
46.0
trans-1,3-
3.10
7.75
18.2
41.2
cis-1,4-
3.12
7.78
18.3
41.5
trans-1,4-
3.55
8.83
20.7
46.2
Table 2: Heats of Activation (ΔH‡) for the Hydrolysis of Dimethyl Cyclohexanedicarboxylates
Isomer
ΔH‡ (kcal/mol)
cis-1,2-
21.0
trans-1,2-
20.2
cis-1,3-
20.2
trans-1,3-
20.4
cis-1,4-
20.4
trans-1,4-
20.2
Experimental Protocols
The following is a detailed methodology for the acid-catalyzed hydrolysis experiments from which the above data were derived.
Materials:
Dimethyl cis-1,2-Cyclohexanedicarboxylate (and its isomers)
Acetone (reagent grade)
Distilled water
Hydrochloric acid (concentrated)
Standardized sodium hydroxide solution
Phenolphthalein indicator
Procedure:
Preparation of Reaction Mixture: A 70% acetone-water solvent was prepared by volume. A known concentration of hydrochloric acid (e.g., 0.1 N) was used as the catalyst. The ester was dissolved in this solvent to a known initial concentration (e.g., 0.05 M).
Temperature Control: The reaction mixture was maintained at a constant temperature (±0.02°C) in a thermostat bath for the duration of the experiment.
Sampling: At regular time intervals, aliquots (e.g., 10 ml) of the reaction mixture were withdrawn.
Quenching: The reaction in the aliquot was quenched by rapidly cooling it in an ice bath.
Titration: The amount of carboxylic acid produced was determined by titrating the aliquot with a standardized solution of sodium hydroxide using phenolphthalein as the indicator.
Rate Constant Calculation: The rate constants were calculated using the first-order rate equation, as the concentration of water and acid catalyst remain essentially constant throughout the reaction. The rate constants were determined from the slope of the plot of log(V∞ - Vt) versus time, where Vt is the volume of NaOH solution required at time t, and V∞ is the volume required at the completion of the reaction.
Visualizations
The following diagrams illustrate the general reaction pathway for the acid-catalyzed hydrolysis of an ester and a typical experimental workflow for kinetic studies.
Caption: Acid-catalyzed hydrolysis of Dimethyl cis-1,2-Cyclohexanedicarboxylate.
Validation
A Comparative Guide to Dienophiles in the Synthesis of Cyclohexene Derivatives: Alternatives to Dimethyl cis-1,2-Cyclohexanedicarboxylate
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of organic synthesis. This guide provides a comprehensive comparison of alternative re...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of organic synthesis. This guide provides a comprehensive comparison of alternative reagents to Dimethyl cis-1,2-Cyclohexanedicarboxylate, primarily in the context of the Diels-Alder reaction, a cornerstone for the formation of six-membered rings. We will delve into a quantitative comparison of performance, detailed experimental protocols, and visual representations of reaction pathways.
The synthesis of substituted cyclohexene and cyclohexane rings is a fundamental transformation in organic chemistry, with the resulting motifs present in a vast array of natural products and pharmaceuticals. The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, stands out as a powerful and atom-economical method for this purpose. Dimethyl cis-1,2-Cyclohexanedicarboxylate is a common building block that can be prepared via the Diels-Alder reaction of 1,3-butadiene and dimethyl maleate, followed by hydrogenation. However, a range of alternative dienophiles can be employed to achieve similar or, in some cases, more desirable outcomes in terms of yield, stereoselectivity, and reaction conditions.
This guide will focus on three key alternatives: maleic anhydride, dimethyl maleate, and dimethyl fumarate, all of which react with 1,3-butadiene to produce precursors to the corresponding cyclohexanedicarboxylic acids or their esters.
Performance Comparison of Dienophiles in the Diels-Alder Reaction with 1,3-Butadiene
The efficacy of a dienophile in a Diels-Alder reaction is primarily assessed by the reaction yield and its stereoselectivity. In the reaction with 1,3-butadiene, maleic anhydride, dimethyl maleate, and dimethyl fumarate exhibit distinct performance characteristics.
Dienophile
Product after Reaction with 1,3-Butadiene
Typical Yield (%)
Stereoselectivity
Key Features
Maleic Anhydride
cis-4-Cyclohexene-1,2-dicarboxylic anhydride
~90-100%
Exclusively cis (endo)
Highly reactive due to the cyclic anhydride structure which locks the carbonyl groups in a reactive conformation. The product is a solid, often facilitating purification by crystallization.[1][2][3]
Dimethyl Maleate
Dimethyl cis-4-cyclohexene-1,2-dicarboxylate
~70-80%
Predominantly cis
The cis-configuration of the starting material is retained in the product. The reactivity is generally lower than maleic anhydride.
Dimethyl Fumarate
Dimethyl trans-4-cyclohexene-1,2-dicarboxylate
~75-85%
Predominantly trans
The trans-configuration of the starting material is retained in the product. Generally exhibits slightly higher reactivity than dimethyl maleate.[4]
Dimethyl cis-1,2-Cyclohexanedicarboxylate
(Starting Material)
N/A
N/A
This is the hydrogenated product of the Diels-Alder adduct of dimethyl maleate. It is often used as a plasticizer.
Note: Yields are approximate and can vary significantly based on reaction conditions such as temperature, solvent, and the use of catalysts.
Reaction Pathways and Experimental Workflows
The synthesis of these cyclohexene derivatives via the Diels-Alder reaction follows a concerted mechanism. The general workflow for these reactions is similar, involving the reaction of the diene and dienophile in a suitable solvent, often with heating, followed by product isolation and purification.
Caption: General reaction pathway for the Diels-Alder reaction.
Caption: General experimental workflow for a Diels-Alder reaction.
Detailed Experimental Protocols
Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic anhydride from 1,3-Butadiene and Maleic Anhydride
This procedure utilizes 3-sulfolene as a stable, solid source of 1,3-butadiene, which is a gas at room temperature.[1][5]
Materials:
3-sulfolene (butadiene sulfone)
Maleic anhydride
Xylene or Diglyme (solvent)
Round-bottom flask
Reflux condenser
Heating mantle
Crystallization dish
Buchner funnel and filter paper
Procedure:
In a round-bottom flask, combine 3-sulfolene (1.0 eq) and maleic anhydride (1.0 eq).
Add a minimal amount of a high-boiling solvent such as xylene or diglyme to dissolve the reactants.[1]
Attach a reflux condenser and heat the mixture gently. As the temperature rises, the 3-sulfolene will decompose to release 1,3-butadiene and sulfur dioxide gas (Caution: perform in a well-ventilated fume hood).[1][5]
The in-situ generated 1,3-butadiene will then react with maleic anhydride.
Continue heating under reflux for approximately 30-60 minutes.
Allow the reaction mixture to cool to room temperature. The product will often crystallize out of the solution.
If crystallization does not occur spontaneously, it can be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Collect the solid product by vacuum filtration using a Buchner funnel.
Wash the crystals with a small amount of cold solvent to remove any unreacted starting materials.
Dry the product to obtain cis-4-cyclohexene-1,2-dicarboxylic anhydride.
Synthesis of Dimethyl cis-4-cyclohexene-1,2-dicarboxylate from 1,3-Butadiene and Dimethyl Maleate
Materials:
1,3-Butadiene (can be generated in-situ from 3-sulfolene as described above, or used from a lecture bottle)
Dimethyl maleate
Toluene or other suitable solvent
Sealed reaction tube or autoclave
Heating source
Procedure:
In a heavy-walled sealed tube or an autoclave, place dimethyl maleate (1.0 eq) and the solvent (e.g., toluene).
Cool the tube in a dry ice/acetone bath and condense a slight excess of 1,3-butadiene (approx. 1.2 eq) into the tube.
Seal the tube and allow it to warm to room temperature behind a safety shield.
Heat the reaction mixture to a temperature between 100-150 °C for several hours. The reaction progress can be monitored by techniques like TLC or GC.
After the reaction is complete, cool the tube to room temperature and carefully vent any excess pressure.
Remove the solvent under reduced pressure.
The resulting crude product, dimethyl cis-4-cyclohexene-1,2-dicarboxylate, can be purified by vacuum distillation or column chromatography.
Synthesis of Dimethyl trans-4-cyclohexene-1,2-dicarboxylate from 1,3-Butadiene and Dimethyl Fumarate
The procedure is analogous to the synthesis with dimethyl maleate, with the substitution of dimethyl fumarate as the dienophile. The stereochemistry of the dienophile is retained in the product.[4]
Materials:
1,3-Butadiene
Dimethyl fumarate
Toluene or other suitable solvent
Sealed reaction tube or autoclave
Heating source
Procedure:
Follow the same setup and safety precautions as described for the reaction with dimethyl maleate.
Combine dimethyl fumarate (1.0 eq) and the solvent in the reaction vessel.
Introduce 1,3-butadiene (approx. 1.2 eq).
Seal and heat the mixture to 100-150 °C for several hours.
After completion, work up the reaction as described previously.
The crude product, dimethyl trans-4-cyclohexene-1,2-dicarboxylate, is then purified by vacuum distillation or column chromatography.
Conclusion
The choice of dienophile in the Diels-Alder reaction for the synthesis of cyclohexene derivatives offers a versatile tool for chemists to control the stereochemistry and reactivity of the transformation. While Dimethyl cis-1,2-Cyclohexanedicarboxylate is a valuable compound, its synthesis and the synthesis of related structures can be readily achieved using a variety of alternative dienophiles.
Maleic anhydride is a highly reactive and stereospecific dienophile, providing exclusively the cis-adduct in high yields. Its solid nature often simplifies product isolation.
Dimethyl maleate also yields the cis-product, though typically with lower reactivity compared to maleic anhydride.
Dimethyl fumarate provides the corresponding trans-product, demonstrating the stereospecificity of the Diels-Alder reaction.
The selection of the optimal dienophile will depend on the desired stereochemistry of the final product, the required reaction conditions, and the overall synthetic strategy. The detailed protocols provided herein offer a starting point for the practical application of these versatile reagents in organic synthesis.
A Comparative Guide to the Quantification of Cis/Trans Isomer Ratios in Dimethyl 1,2-Cyclohexanedicarboxylate Mixtures
For Researchers, Scientists, and Drug Development Professionals The accurate determination of the cis/trans isomer ratio of dimethyl 1,2-cyclohexanedicarboxylate is critical in various research and development settings,...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the cis/trans isomer ratio of dimethyl 1,2-cyclohexanedicarboxylate is critical in various research and development settings, including in the synthesis of pharmaceuticals and other fine chemicals where stereochemistry can significantly impact biological activity and product performance. This guide provides a comprehensive comparison of three common analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
At a Glance: Comparison of Analytical Techniques
Feature
Gas Chromatography-Mass Spectrometry (GC-MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Performance Liquid Chromatography (HPLC)
Principle
Separation based on volatility and polarity, with mass-based detection.
Exploits the different magnetic environments of atomic nuclei in the cis and trans isomers.
Separation based on differential partitioning between a mobile and stationary phase.
Sample Preparation
Relatively simple; dilution in a volatile solvent.
Simple; dissolution in a deuterated solvent.
Can be more complex, requiring mobile phase compatibility.
Selectivity
High, especially with appropriate column selection.
Excellent for distinguishing isomers with distinct NMR signals.
High, dependent on column and mobile phase selection.
Sensitivity
High, capable of detecting trace amounts.
Lower sensitivity compared to chromatographic methods.
High, particularly with UV or MS detectors.
Quantification
Based on the integration of peak areas in the chromatogram.
Based on the integration of distinct signals in the spectrum.
Based on the integration of peak areas in the chromatogram.
Analysis Time
Typically 15-30 minutes per sample.
Can be rapid (5-15 minutes) for routine analysis.
Typically 10-20 minutes per sample.
In-Depth Analysis and Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. The cis and trans isomers of dimethyl 1,2-cyclohexanedicarboxylate, being relatively volatile, can be effectively separated and quantified using this method. Separation is typically achieved on a capillary column, and the mass spectrometer provides definitive identification of the isomers based on their mass spectra.
Experimental Protocol:
Instrumentation: A standard gas chromatograph coupled with a mass spectrometer (GC-MS). A Flame Ionization Detector (GC-FID) can also be used for quantification if mass spectral identification is not required for every analysis.
Sample Preparation:
Prepare a stock solution of the dimethyl 1,2-cyclohexanedicarboxylate isomer mixture in a volatile solvent such as ethyl acetate or dichloromethane at a concentration of 1 mg/mL.
Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
GC Conditions:
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
Injector: Split/splitless injector at 250°C with a split ratio of 50:1.
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Oven Temperature Program:
Initial temperature: 100°C, hold for 2 minutes.
Ramp: Increase to 220°C at a rate of 10°C/min.
Final hold: Hold at 220°C for 5 minutes.
MS Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: Scan from m/z 40 to 300.
Ion Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
Data Presentation:
The quantification is based on the integrated peak areas of the cis and trans isomers. A calibration curve should be generated for each isomer to ensure accurate quantification.
Isomer
Retention Time (min)
Limit of Detection (LOD)
Limit of Quantification (LOQ)
Linearity (R²)
cis-isomer
~12.5
0.1 µg/mL
0.3 µg/mL
>0.995
trans-isomer
~12.8
0.1 µg/mL
0.3 µg/mL
>0.995
Note: Retention times are approximate and may vary depending on the specific instrument and column conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that provides detailed structural information and can be used for quantitative analysis. The cis and trans isomers of dimethyl 1,2-cyclohexanedicarboxylate will have distinct chemical shifts for their protons (¹H NMR) and carbons (¹³C NMR) due to their different spatial arrangements. Quantitative information can be obtained by integrating the signals corresponding to each isomer. ¹³C NMR can be particularly useful for resolving overlapping signals that may be present in the ¹H NMR spectrum.[1]
Experimental Protocol:
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
Accurately weigh approximately 10-20 mg of the isomer mixture.
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) if absolute quantification is required. For relative quantification of isomers, an internal standard is not necessary.
¹H NMR Parameters:
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
Number of Scans: 16-64, depending on the sample concentration.
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals being integrated (typically 10-30 seconds for quantitative analysis).
¹³C NMR Parameters:
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).
Number of Scans: 1024 or more, depending on the sample concentration.
Relaxation Delay (d1): A longer delay (e.g., 10s) and/or the use of a relaxation agent (e.g., Cr(acac)₃) is recommended for accurate integration.
Data Presentation:
The ratio of the isomers is determined by comparing the integrals of well-resolved signals corresponding to each isomer. In the ¹H NMR spectrum, the methoxy protons (-OCH₃) or the protons on the cyclohexane ring adjacent to the ester groups often provide distinct signals for the cis and trans isomers. In the ¹³C NMR spectrum, the carbonyl carbons or the carbons of the cyclohexane ring are typically well-resolved.
Isomer
¹H NMR Signal (CDCl₃, ppm)
¹³C NMR Signal (CDCl₃, ppm)
cis-isomer
Distinct methoxy and ring proton signals
Distinct carbonyl and ring carbon signals
trans-isomer
Distinct methoxy and ring proton signals
Distinct carbonyl and ring carbon signals
Note: Specific chemical shifts should be determined by running spectra of the pure isomers.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating components of a mixture based on their affinity for a stationary phase. For diastereomers like the cis and trans isomers of dimethyl 1,2-cyclohexanedicarboxylate, separation can often be achieved on a standard reversed-phase or normal-phase column without the need for a chiral stationary phase.
Experimental Protocol:
Instrumentation: A standard HPLC system with a UV detector or a mass spectrometer.
Sample Preparation:
Prepare a stock solution of the isomer mixture in the mobile phase or a compatible solvent at a concentration of 1 mg/mL.
Perform serial dilutions to prepare calibration standards.
HPLC Conditions (Reversed-Phase):
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection: UV at 210 nm.
Data Presentation:
Quantification is based on the integrated peak areas of the cis and trans isomers from the HPLC chromatogram.
Isomer
Retention Time (min)
Limit of Detection (LOD)
Limit of Quantification (LOQ)
Linearity (R²)
cis-isomer
Dependent on conditions
Dependent on detector
Dependent on detector
>0.99
trans-isomer
Dependent on conditions
Dependent on detector
Dependent on detector
>0.99
Note: Retention times and detection limits are highly dependent on the specific column, mobile phase, and detector used.
Logical Workflow for Method Selection and Analysis
Caption: Workflow for Cis/Trans Isomer Ratio Analysis
Conclusion
The choice of analytical technique for quantifying the cis/trans isomer ratio of dimethyl 1,2-cyclohexanedicarboxylate depends on the specific requirements of the analysis.
GC-MS is an excellent choice for routine, high-throughput analysis of volatile samples, offering high sensitivity and selectivity.
NMR spectroscopy is unparalleled for its ability to provide definitive structural confirmation and accurate quantification without the need for chromatographic separation, making it ideal for reaction monitoring and structural elucidation.
HPLC is a versatile and robust method suitable for a wide range of sample types and concentrations, offering high precision and accuracy.
For comprehensive characterization, employing a combination of these techniques is often the most rigorous approach. For instance, NMR can be used to confirm the identity of the isomers, which can then be quantified using a validated GC-MS or HPLC method for higher sample throughput.